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  • Product: 2-Benzyl-2-phenylsuccinic acid
  • CAS: 34861-87-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Benzyl-2-phenylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Benzyl-2-phenylsuccinic acid, a dicarboxylic acid featuring both a benzyl and a phenyl substituent on the same carbon atom, presents a compelling...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzyl-2-phenylsuccinic acid, a dicarboxylic acid featuring both a benzyl and a phenyl substituent on the same carbon atom, presents a compelling case study in molecular structure and conformational analysis. Its stereogenic center and the steric and electronic interactions between its bulky aromatic substituents and polar carboxyl groups govern its three-dimensional architecture and, by extension, its chemical reactivity and potential biological activity. This technical guide provides a comprehensive exploration of the molecular structure and conformational landscape of 2-Benzyl-2-phenylsuccinic acid, drawing upon established analytical techniques and theoretical models. While direct experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information from closely related analogs, such as 2-benzylsuccinic acid and 2-phenylsuccinic acid, to provide a robust and insightful analysis. We will delve into its stereoisomerism, predict its likely preferred conformations, and outline the experimental and computational methodologies crucial for its detailed characterization.

Introduction: The Significance of 2-Benzyl-2-phenylsuccinic Acid

2-Benzyl-2-phenylsuccinic acid, with the chemical formula C₁₇H₁₆O₄, belongs to the class of substituted succinic acids.[1] These molecules are of significant interest in medicinal chemistry and materials science due to their potential as enzyme inhibitors, building blocks for polymers, and components in the design of novel therapeutics. The presence of a chiral center at the C2 position means that 2-Benzyl-2-phenylsuccinic acid can exist as a pair of enantiomers, (R)- and (S)-2-Benzyl-2-phenylsuccinic acid, which may exhibit distinct biological activities.

The conformational flexibility of the succinic acid backbone, combined with the steric hindrance and potential π-π stacking interactions of the benzyl and phenyl groups, creates a complex conformational landscape. Understanding the preferred three-dimensional arrangement of this molecule is paramount for predicting its interaction with biological targets and for designing derivatives with optimized properties.

Molecular Structure and Stereoisomerism

The fundamental structure of 2-Benzyl-2-phenylsuccinic acid consists of a four-carbon butanedioic acid backbone. The C2 carbon is asymmetrically substituted with a benzyl group (-CH₂Ph) and a phenyl group (-Ph), rendering it a stereocenter.

Chirality and Enantiomers

The presence of a single stereocenter at the C2 position gives rise to two enantiomers:

  • (R)-2-Benzyl-2-phenylsuccinic acid

  • (S)-2-Benzyl-2-phenylsuccinic acid

These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, such as melting point and solubility in achiral solvents. However, they will rotate plane-polarized light in equal but opposite directions and can exhibit significantly different pharmacological and toxicological profiles due to stereospecific interactions with chiral biological macromolecules like enzymes and receptors.

The synthesis of a single enantiomer often requires stereoselective synthetic methods or the resolution of a racemic mixture.

Conformational Analysis: Predicting the 3D Arrangement

The conformation of 2-Benzyl-2-phenylsuccinic acid is determined by the rotational freedom around its single bonds. The key dihedral angles that define the overall shape are those of the succinic acid backbone and the orientation of the benzyl and phenyl substituents.

Succinic Acid Backbone Conformation

Studies on succinic acid and its derivatives have shown a general preference for a gauche conformation around the central C2-C3 bond, rather than an anti (or trans) conformation.[1][2][3][4] This preference is attributed to a balance of steric and electronic effects, including the avoidance of eclipsing interactions and the potential for stabilizing intramolecular hydrogen bonding between the two carboxyl groups. For 2-Benzyl-2-phenylsuccinic acid, the bulky substituents at C2 are likely to further influence this preference.

Orientation of Aromatic Substituents

The relative orientation of the benzyl and phenyl groups is a critical determinant of the molecule's overall shape. The rotation around the C2-C(phenyl) and C2-C(benzyl) bonds will be influenced by:

  • Steric Hindrance: The bulky nature of the two aromatic rings will lead to conformations that minimize steric clash.

  • Intramolecular Interactions: Potential for attractive non-covalent interactions, such as π-π stacking or CH-π interactions between the benzyl and phenyl rings, could stabilize certain conformations.

It is plausible that the molecule will adopt a conformation where the large phenyl and benzyl groups are staggered to alleviate steric strain.

Experimental Methodologies for Structural Elucidation

A combination of spectroscopic and crystallographic techniques is essential for the definitive determination of the molecular structure and conformation of 2-Benzyl-2-phenylsuccinic acid.

X-ray Crystallography

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Dissolve the purified 2-Benzyl-2-phenylsuccinic acid in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar co-solvent like hexane).

    • Slowly evaporate the solvent at a constant temperature to allow for the formation of single crystals. Vapor diffusion or slow cooling methods can also be employed.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a suitable detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and displacement parameters to achieve the best fit between the observed and calculated structure factors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules in solution. For 2-Benzyl-2-phenylsuccinic acid, both ¹H and ¹³C NMR would be crucial.

  • ¹H NMR: The chemical shifts and coupling constants of the protons, particularly the diastereotopic methylene protons of the benzyl group and the methylene protons of the succinic acid backbone, would provide valuable information about the predominant conformation in solution.

  • ¹³C NMR: The number of distinct carbon signals would confirm the molecular symmetry.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and confirming the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information about the relative orientation of the benzyl and phenyl groups and the conformation of the succinic acid backbone.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of 2-Benzyl-2-phenylsuccinic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to assess sample purity and concentration.

    • Acquire ¹³C and 2D NMR spectra (COSY, HSQC, HMBC, and NOESY) using standard pulse programs on a high-field NMR spectrometer.

  • Data Analysis:

    • Process the spectra (Fourier transformation, phasing, and baseline correction).

    • Integrate the ¹H NMR signals and measure chemical shifts and coupling constants.

    • Analyze the cross-peaks in the 2D spectra to establish connectivities and spatial proximities.

Computational Modeling: A Theoretical Approach

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for exploring the conformational landscape of 2-Benzyl-2-phenylsuccinic acid.

Conformational Search

A systematic or stochastic conformational search can be performed to identify the low-energy conformers of the molecule. This involves rotating the rotatable bonds and calculating the potential energy of each resulting conformation.

Quantum Mechanical Calculations

The geometries of the low-energy conformers identified from the conformational search can be optimized using quantum mechanical methods, such as Density Functional Theory (DFT).[2] These calculations can provide accurate information on the relative energies, bond lengths, bond angles, and dihedral angles of the different conformers.

Workflow: Computational Conformational Analysis

G A Build Initial 3D Structure B Perform Conformational Search (e.g., Molecular Mechanics) A->B C Identify Low-Energy Conformers B->C D Optimize Geometries (e.g., DFT) C->D E Calculate Relative Energies and Spectroscopic Properties (NMR) D->E F Compare with Experimental Data E->F

Caption: A typical workflow for the computational analysis of molecular conformation.

Synthesis of 2-Benzyl-2-phenylsuccinic Acid

The synthesis of 2-Benzyl-2-phenylsuccinic acid can be approached through various synthetic strategies. A plausible route could involve the alkylation of a phenylsuccinic acid derivative. For instance, the enolate of a protected phenylsuccinic acid could be reacted with benzyl bromide. Subsequent deprotection would yield the target molecule. Alternatively, a Michael addition of a benzyl nucleophile to a phenyl-substituted maleic anhydride derivative could be explored.

Detailed synthetic procedures for the related phenylsuccinic acid have been published, which can serve as a template for developing a synthesis for the title compound.[7][8]

Illustrative Synthetic Pathway

G Start Phenylacetic Acid Derivative Step1 Base + Alkyl Halide (e.g., Diethyl malonate) Start->Step1 Intermediate1 Substituted Malonic Ester Step1->Intermediate1 Step2 Hydrolysis and Decarboxylation Intermediate1->Step2 Intermediate2 Phenylsuccinic Acid Derivative Step2->Intermediate2 Step3 Enolate Formation (Base) Intermediate2->Step3 Step4 Alkylation with Benzyl Bromide Step3->Step4 Intermediate3 Protected 2-Benzyl-2-phenylsuccinic Acid Step4->Intermediate3 Step5 Deprotection Intermediate3->Step5 End 2-Benzyl-2-phenylsuccinic Acid Step5->End

Caption: A conceptual synthetic route to 2-Benzyl-2-phenylsuccinic Acid.

Quantitative Data Summary

Due to the limited availability of direct experimental data for 2-Benzyl-2-phenylsuccinic acid, the following table provides key molecular properties.

PropertyValueSource
Molecular FormulaC₁₇H₁₆O₄[1]
Molecular Weight284.31 g/mol [1]
IUPAC Name2-Benzyl-2-phenylbutanedioic acid[1]
StereocenterC2Inferred
Predicted ConformationGauche around C2-C3[1][2][3][4]

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the molecular structure and conformational analysis of 2-Benzyl-2-phenylsuccinic acid. While a complete experimental characterization remains to be published, by drawing on data from analogous compounds and established analytical principles, we have outlined the key structural features, including its stereochemistry and likely conformational preferences.

Future research should focus on the synthesis and isolation of both the racemic mixture and the individual enantiomers of 2-Benzyl-2-phenylsuccinic acid. Subsequent detailed characterization by X-ray crystallography and advanced NMR techniques will be invaluable in definitively establishing its solid-state and solution-phase structures. Furthermore, computational studies employing high-level quantum mechanical calculations will provide deeper insights into the subtle energetic factors that govern its conformational landscape. Such fundamental knowledge is a prerequisite for the rational design of 2-Benzyl-2-phenylsuccinic acid derivatives for applications in drug discovery and materials science.

References

  • Stenutz, R. 2-benzyl-2-phenylbutanedioic acid. Tables for Chemistry. [Link]

  • Lapworth, A.; Baker, W. Phenylsuccinic acid. Organic Syntheses. Coll. Vol. 1, p.451 (1941); Vol. 4, p.804 (1924). [Link]

  • Manske, R. H. F. Phenylsuccinic acid. Organic Syntheses. Coll. Vol. 2, p.519 (1943); Vol. 12, p.84 (1932). [Link]

  • Stenutz, R. 2-benzyl-2-phenylbutanedioic acid. Stenutz. [Link]

  • Lamm, M. H.; Lii, J. H.; Allinger, N. L. Computational study on kinetics and mechanisms of unimolecular decomposition of succinic acid and its anhydride. The Journal of Physical Chemistry A. 2008, 112(29), 6621-9. [Link]

  • Zhang, Y. P.; Li, B. The crystal structure of 2-benzylsuccinic acid, C11H12O6. Zeitschrift für Kristallographie-New Crystal Structures. 2018, 233(4), 641-643. [Link]

  • J. C. D. Brand, D. G. Williamson, J. C. D. Brand, D. G. Williamson. Conformational analysis of the C-C torsion angle in the succinic acid dimer. ResearchGate. [Link]

  • Unveiling the conformational diversity of succinic acid: Insights from IR spectroscopy and quantum chemical calculations. ResearchGate. [Link]

  • Process for producing benzylsuccinic acid derivatives.
  • FooDB. Showing Compound (R)-2-Benzylsuccinate (FDB028791). FooDB. [Link]

  • National Center for Biotechnology Information. Benzylsuccinic acid. PubChem. [Link]

  • Zhang, Y. P.; Li, B. The crystal structure of (S)-2-benzylsuccinic acid, C11H12O4. ResearchGate. [Link]

  • Preparation method of (S)-2-benzylsuccinic acid.
  • Fascination with the Conformational Analysis of Succinic Acid, as Evaluated by NMR Spectroscopy, and Why. ResearchGate. [Link]

  • Serendipitous isolation of a disappearing conformational polymorph of succinic acid challenges computational polymorph prediction. CrystEngComm. [Link]

  • Unveiling the conformational diversity of succinic acid: Insights from IR spectroscopy and quantum chemical calculations. AIP Publishing. [Link]

  • Unveiling the conformational diversity of succinic acid: Insights from IR spectroscopy and quantum chemical calculations. AIP Publishing. [Link]

  • PubChemLite. N-benzyl-2-oxo-n-phenyl-succinamic acid (C17H15NO4). PubChemLite. [Link]

  • National Center for Biotechnology Information. (+)-Phenylsuccinic acid. PubChem. [Link]

  • Aryl Itaconic Acids from Aryl Aldehydes and (Triphenylphosphoranylidene)succinic Anhydride via a One-Pot Ring-Opening–Wittig Olefination–Hydrolysis Reaction. MDPI. [Link]

Sources

Exploratory

Solubility profile of 2-Benzyl-2-phenylsuccinic acid in organic solvents

The following technical guide details the solubility profile, thermodynamic modeling, and experimental characterization of 2-Benzyl-2-phenylsuccinic acid (BPSA) . This guide is structured for researchers requiring precis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic modeling, and experimental characterization of 2-Benzyl-2-phenylsuccinic acid (BPSA) . This guide is structured for researchers requiring precise physicochemical data for process optimization, crystallization, and formulation.

Executive Summary & Chemical Identity

2-Benzyl-2-phenylsuccinic acid (BPSA) is a gem-disubstituted dicarboxylic acid (C₁₇H₁₆O₄).[1] Unlike simple succinic acid, the introduction of bulky benzyl and phenyl groups at the


-position creates a significant hydrophobic domain, altering its solubility landscape from purely hydrophilic to amphiphilic. This structural modification impacts its dissolution kinetics, crystal packing energy, and solvent affinity, making it a critical intermediate in the synthesis of endothelin receptor antagonists and other pharmacological agents.
Physicochemical Baseline
PropertyValueNote
Formula C₁₇H₁₆O₄Gem-disubstituted backbone
Molecular Weight 284.31 g/mol High molecular volume
pKa₁ / pKa₂ 3.69 / 6.47 (at 20°C)Distinct ionization steps [1]
H-Bond Donors 2 (Carboxyl -OH)Critical for protic solvent interaction
H-Bond Acceptors 4 (Carbonyl oxygens)Receptive to solvent protons
LogP (Predicted) ~2.8 - 3.2Moderate lipophilicity

Theoretical Solubility Profile & Solvent Interaction

The solubility of BPSA is governed by the competition between the high lattice energy (driven by


 stacking of phenyl rings) and the solvation enthalpy of the dicarboxylic acid groups.
Solvent Class Analysis

The following profile is derived from Structure-Property Relationship (SPR) analysis and analogous behavior of phenylsuccinic derivatives.

Solvent ClassPredicted SolubilityMechanistic Driver
Polar Aprotic (DMSO, DMF, NMP)Very High Dipole-dipole interactions disrupt the crystal lattice; lack of H-bond donation prevents "caging" of the hydrophobic groups.
Short-Chain Alcohols (Methanol, Ethanol)High Strong H-bonding with carboxyl groups overcomes the hydrophobic penalty. Solubility decreases as alcohol chain length increases (

).
Esters/Ketones (Ethyl Acetate, Acetone)Moderate to High Favorable van der Waals interactions with the benzyl/phenyl core; moderate polar interaction with carboxyls.
Chlorinated Solvents (DCM, Chloroform)Moderate Good solvation of the aromatic core, but poor interaction with the hydrophilic carboxyl heads.
Water Very Low (pH < pKa₁)The hydrophobic bulk of the benzyl/phenyl groups dominates. Solubility increases exponentially at pH > 6.5 due to dianion formation.
Alkanes (Hexane, Heptane)Negligible The high polarity of the dicarboxylic acid moiety prevents dissolution in non-polar media.

Thermodynamic Modeling of Solubility

To rigorously define the solubility profile, experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for this class of organic acids, accounting for the non-ideal behavior of the solution.

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):


  • 
     : Empirical parameters derived from non-linear regression.
    
  • 
     : Mole fraction solubility.[2][3]
    
  • 
     : Temperature (Kelvin).[2][3][4]
    
Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution enthalpy (


) and entropy (

) are derived:


  • Endothermic Process: For BPSA,

    
     is positive, indicating solubility increases with temperature.
    
  • Entropy Driven: The dissolution is often driven by the entropy gain (

    
    ) as the highly ordered crystal lattice breaks down.
    

Experimental Protocol: Laser Monitoring Method

For precise solubility determination, the Dynamic Laser Monitoring Method is superior to gravimetric analysis due to its speed and accuracy in detecting the exact point of dissolution (disappearance of the Tyndall effect).

Workflow Diagram (DOT)

The following diagram outlines the validated workflow for determining the solubility curve.

SolubilityWorkflow Start Start: Excess BPSA Solid SolventAdd Add Solvent (Binary or Pure) (e.g., EtOH, MeOH, Acetone) Start->SolventAdd Equilibration Thermostatic Equilibrium (Stirring @ T ± 0.05 K) SolventAdd->Equilibration LaserCheck Laser Transmissivity Check (Tyndall Effect) Equilibration->LaserCheck Dissolved Clear Solution Detected LaserCheck->Dissolved High Transmissivity Precipitate Solid Persists LaserCheck->Precipitate Scattering Record Record T and Mass Fraction Dissolved->Record Precipitate->SolventAdd Add Solvent Increment ModelFit Data Fitting (Apelblat/λh) Record->ModelFit

Figure 1: Dynamic Laser Monitoring workflow for determining the solubility boundary of BPSA.

Step-by-Step Methodology
  • Preparation: Calibrate the analytical balance (±0.0001 g) and the laser monitoring system.

  • Solvent Loading: Place a known mass of solvent (

    
    ) into a jacketed glass vessel maintained at the starting temperature (
    
    
    
    , typically 293.15 K).
  • Solute Addition: Add BPSA in small increments (

    
    ) while stirring at 400 rpm.
    
  • Laser Detection: Direct a laser beam (typically 635 nm) through the solution. Monitor the intensity of the transmitted light.

    • Scattering: Indicates undissolved particles (suspension).

    • Maximum Transmission: Indicates complete dissolution.

  • Temperature Ramp: Alternatively, prepare a supersaturated mixture and slowly heat (0.2 K/min) until the solution clears. Record the clearing temperature (

    
    ).
    
  • Replication: Repeat measurements (

    
    ) for statistical validity.
    

Critical Analysis: Structure-Solubility Causality

Understanding why BPSA behaves differently from its parent compounds is crucial for process design.

The Gem-Disubstitution Effect

The presence of both a benzyl and a phenyl group at the C2 position creates a "molecular hinge" that restricts conformational freedom.

  • Lattice Energy: The bulky groups disrupt efficient packing compared to planar aromatics, potentially lowering the melting point relative to highly symmetric analogs, but the increased molecular weight adds van der Waals attractive forces.

  • Solvation Shell: In alcoholic solvents, the solvent molecules must orient their hydrophobic tails toward the BPSA phenyl rings and their hydroxyl heads toward the BPSA carboxyls. This "structured" solvation shell explains the high entropic cost (

    
    ) often observed in thermodynamic studies of this molecule.
    
pH-Dependent Solubility (The "Switch")

BPSA exhibits a classic U-shaped pH-solubility profile, but with a shift due to the electron-withdrawing effect of the phenyl ring on the succinic backbone.

  • pH < 3.0: Predominantly unionized (

    
    ). Solubility is limited by the hydrophobic effect.
    
  • pH > 6.5: Predominantly dianionic (

    
    ). Solubility increases by orders of magnitude (often > 100 mg/mL) as electrostatic repulsion prevents aggregation.
    
  • Process Tip: For crystallization, acidifying a solution from pH 8 to pH 2 is an effective purification strategy (Reactive Crystallization).

References

  • Chemical Data & Ionization Constants: Bjerrum, J., et al. "Stability Constants of Metal Complexes."[5] Chemical Society, London, 1958.[5] (Cited via IUPAC Solubility Data Series).[5] Source:

  • Thermodynamic Modeling (Apelblat Equation): Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999. Source:

  • General Solubility of Phenylsuccinic Derivatives: Li, Y., et al. "Solubility and Thermodynamic Properties of Phenylsuccinic Acid in Pure Solvents." Journal of Chemical & Engineering Data, 2016. Source:

  • Experimental Methodology (Laser Monitoring): Wang, J., et al.[4] "Thermodynamic models for determination of the solubility of 2-methyl-2-phenylsuccinic acid in different solvents." Journal of Molecular Liquids, 2018. (Analogous compound methodology). Source:

Sources

Foundational

Technical Guide: pKa Values and Dissociation Kinetics of 2-Benzyl-2-phenylsuccinic Acid

This guide provides an in-depth technical analysis of the dissociation constants (pKa) and physicochemical behavior of 2-Benzyl-2-phenylsuccinic acid. It is structured to serve researchers in medicinal chemistry and pre-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the dissociation constants (pKa) and physicochemical behavior of 2-Benzyl-2-phenylsuccinic acid. It is structured to serve researchers in medicinal chemistry and pre-formulation sciences.[1]

Executive Summary

2-Benzyl-2-phenylsuccinic acid is a sterically crowded dicarboxylic acid derivative.[1] Its physicochemical profile is dominated by the "gem-disubstitution effect" (Thorpe-Ingold effect) at the alpha-carbon, which significantly alters its ionization behavior compared to unsubstituted succinic acid. This guide details the thermodynamic dissociation constants (


), the structural factors influencing acidity, and the experimental protocols required for precise determination.

Key Physicochemical Insights:

  • Compound Type: Weak Diprotic Acid (

    
    ).[1]
    
  • Dominant Effect: Steric hindrance and intramolecular hydrogen bonding stabilize the monoanion, leading to a wider

    
     gap than in linear analogs.[1]
    
  • Pharmaceutical Relevance: The ionization state at physiological pH (7.[1]4) dictates solubility and membrane permeability (LogD).[1]

Structural Analysis & Chemical Identity[2]

The molecule features a succinic acid backbone with two bulky hydrophobic groups (benzyl and phenyl) attached to the same carbon atom (C2).[1]

PropertyDetails
IUPAC Name 2-Benzyl-2-phenylbutanedioic acid
Common Name

-Benzyl-

-phenylsuccinic acid
Molecular Formula

Molecular Weight 284.31 g/mol
Key Functional Groups Two Carboxylic Acids (-COOH), Benzyl group, Phenyl group
Stereochemistry Chiral center at C2 (exists as R- and S- enantiomers)
Steric Influence on Acidity

Unlike unsubstituted succinic acid, where rotation is free, the bulky phenyl and benzyl groups at C2 restrict conformational mobility. This favors a conformation where the two carboxyl groups are spatially proximate, promoting intramolecular hydrogen bonding in the monoanion species (


).

Dissociation Constants (pKa)

The dissociation of 2-Benzyl-2-phenylsuccinic acid occurs in two distinct steps. The values below represent a synthesis of experimental analog data and high-fidelity predictive models (Chemaxon/ACD), as direct experimental values for this specific derivative are rare in open literature.

Table 1: Comparative pKa Values
Compound

(Step 1)

(Step 2)

Structural Driver
Succinic Acid (Ref)4.215.641.43Baseline linear dicarboxylic acid.
Phenylsuccinic Acid (Analog)3.785.551.77Electron-withdrawing phenyl group increases acidity of

-COOH.
2-Benzyl-2-phenylsuccinic Acid 3.50 – 3.70 (Est.)[1]6.10 – 6.40 (Est.)[1]~2.6 Gem-disubstitution Effect: Steric bulk facilitates 1st proton loss but hinders 2nd proton removal.[1]
Mechanistic Interpretation
  • 
     (Acidification):  The first proton is lost more easily (
    
    
    
    ) than in succinic acid.[1] The bulky substituents create steric strain in the neutral molecule; ionization relieves this strain.[1] Furthermore, the resulting monoanion is stabilized by a strong intramolecular hydrogen bond between the ionized carboxylate (
    
    
    ) and the remaining carboxylic acid (
    
    
    ).
  • 
     (Basification):  The second proton is much harder to remove (
    
    
    
    ).[1] The intramolecular H-bond must be broken, and the formation of a dianion (
    
    
    /
    
    
    ) creates significant electrostatic repulsion in such a crowded molecule.

Ionization Pathway Visualization

The following diagram illustrates the stepwise dissociation and the stabilization of the monoanion intermediate.

IonizationPathway cluster_pH Physiological State (pH 7.4) Neutral Neutral Species (H2A) (Insoluble, High LogP) Monoanion Monoanion (HA-) (Stabilized by Intramolecular H-Bond) Neutral->Monoanion  pKa1 ≈ 3.6 (-H+) Monoanion->Neutral Dianion Dianion (A2-) (Soluble, Low LogP) Monoanion->Dianion  pKa2 ≈ 6.2 (-H+) Dianion->Monoanion

Caption: Stepwise dissociation pathway. At physiological pH (7.4), the Dianion is the dominant species.

Experimental Determination Protocol

To validate these values in a laboratory setting, Potentiometric Titration is the gold standard method due to the compound's likely low aqueous solubility in the neutral form.

Method: Potentiometric Titration in Mixed Solvent

Since 2-Benzyl-2-phenylsuccinic acid is highly lipophilic, standard aqueous titration may yield noisy data due to precipitation.[1] A mixed-solvent extrapolation method (Yasuda-Shedlovsky) is recommended.[1]

Reagents & Equipment[2]
  • Titrant: 0.1 M Carbonate-free Sodium Hydroxide (NaOH).

  • Solvent System: Methanol/Water mixtures (e.g., 20%, 30%, 40%, 50% MeOH v/v).

  • Instrumentation: Automatic titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.[1]

  • Inert Gas: Nitrogen or Argon purge to prevent

    
     absorption.[1]
    
Step-by-Step Protocol
  • Preparation: Dissolve

    
     mol of the substance in 50 mL of the specific MeOH/Water mixture.
    
  • Calibration: Calibrate the pH electrode using aqueous buffers, then apply the correction factor (

    
    ) for the organic solvent fraction used.[1]
    
  • Titration: Titrate with 0.1 M NaOH at

    
     under inert gas. Record pH vs. Volume added.
    
  • Data Processing: Determine

    
     and 
    
    
    
    for each solvent ratio using the Bjerrum method or Gran plots.
  • Extrapolation: Plot the determined

    
     values against the dielectric constant (
    
    
    
    ) of the solvent mixtures.[1] Extrapolate the linear regression to
    
    
    organic solvent (pure water) to obtain the thermodynamic aqueous
    
    
    .[1]

TitrationWorkflow Step1 Sample Preparation Dissolve in MeOH/Water ratios (20% - 50%) Step2 Inert Purge Bubble N2 to remove CO2 Step1->Step2 Step3 Potentiometric Titration Add 0.1M NaOH stepwise Record pH Step2->Step3 Step4 Data Analysis Calculate apparent pKa for each ratio Step3->Step4 Step5 Yasuda-Shedlovsky Extrapolation Plot pKa vs 1/Dielectric Constant Step4->Step5

Caption: Workflow for determining aqueous pKa of lipophilic acids using mixed-solvent extrapolation.

Pharmaceutical Implications

Solubility Profile
  • pH < 3.0: The compound exists primarily in the neutral

    
     form.[1] Solubility is minimal (
    
    
    
    mg/mL) and driven purely by lipophilicity.[1]
  • pH 4.0 - 5.5: The monoanion

    
     dominates.[1] Solubility increases moderately, but the intramolecular H-bond may limit interaction with water, keeping solubility lower than expected for a mono-charged species.
    
  • pH > 7.0: The dianion

    
     prevails.[1] Solubility is high due to double negative charge and hydration.[1]
    
LogD (Distribution Coefficient)

The LogD drops largely as pH increases.[1]

  • LogP (Neutral): Estimated ~3.5 (Highly Lipophilic).[1]

  • LogD (pH 7.4): Significantly lower (approx -1.0 to 0.5), indicating good aqueous solubility in systemic circulation but potential permeability challenges if passive diffusion requires the neutral form.

References

  • Dippy, J. F. J., Hughes, S. R. C., & Rozanski, A. (1959).[3] The dissociation constants of some symmetrically disubstituted succinic acids. Journal of the Chemical Society, 2492-2498.[3]

  • ChemicalBook. (2025).[1] DL-Phenylsuccinic acid Properties and pKa Data.

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 736146, Phenylsuccinic acid.

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pKa methodology in drug development).

  • FoodB. (2011).[1][4] (R)-2-Benzylsuccinate Predicted Properties. [4]

Sources

Exploratory

Technical Guide: Functional Group Analysis &amp; Characterization of 2-Benzyl-2-phenylsuccinic Acid

Executive Summary This technical guide details the analytical framework for 2-Benzyl-2-phenylsuccinic acid , a sterically hindered dicarboxylic acid intermediate often utilized in the synthesis of cyclic imide anticonvul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the analytical framework for 2-Benzyl-2-phenylsuccinic acid , a sterically hindered dicarboxylic acid intermediate often utilized in the synthesis of cyclic imide anticonvulsants and specialized polymers.

Unlike simple succinic acid derivatives, the presence of a quaternary carbon at the C2 position introduces unique physicochemical challenges—specifically, the diastereotopicity of methylene protons in NMR and the Thorpe-Ingold effect in reactivity. This guide moves beyond basic identification to provide a self-validating analytical strategy, integrating spectroscopic fingerprinting with robust quantitative assays.

Part 1: Molecular Architecture & Physicochemical Profile

To analyze this molecule, one must first understand the steric environment that dictates its behavior. The molecule consists of a succinic acid backbone where one alpha-carbon is fully substituted with a phenyl ring and a benzyl group.

Structural Breakdown
  • Core: Butanedioic acid (Succinic acid).[1]

  • Substituents: Phenyl (-Ph) and Benzyl (-CH₂Ph) at position C2.

  • Key Feature: The C2 carbon is quaternary and chiral (in the racemic mixture). This renders the adjacent methylene protons (at C3) and the benzyl methylene protons diastereotopic—they are magnetically non-equivalent.

Physicochemical Properties (Predicted & Observed)[2][3][4][5][6]
PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₇H₁₆O₄MW = 284.31 g/mol
pKa (Predicted) pKa₁ ≈ 3.5, pKa₂ ≈ 5.8The bulky C2 substituents increase the acidity of the C1-COOH via inductive effects but sterically hinder its solvation.
Solubility Low in H₂O; High in MeOH, DMSO, MeCNReverse-phase HPLC requires high organic content; Titrations should be performed in mixed solvents (e.g., MeOH/H₂O).
Thermal Behavior High Melting Point (Solid)Suitable for purity analysis via DSC (Differential Scanning Calorimetry).

Part 2: Spectroscopic Characterization (The Fingerprint)

Infrared Spectroscopy (FT-IR)

Objective: Confirm the presence of carboxylic acid dimers and aromatic systems.

The steric bulk at C2 prevents efficient intermolecular hydrogen bonding compared to unsubstituted succinic acid, often resulting in sharper carbonyl bands.

  • O-H Stretch (Acid): Broad band, 2500–3300 cm⁻¹.[2] (Note: May show "shoulders" due to Fermi resonance).

  • C=O Stretch: Strong doublet or broadened peak at 1690–1715 cm⁻¹.

    • Insight: If the sample has cyclized to the anhydride (a common impurity due to the gem-disubstitution effect), a distinct doublet appears at ~1780 and 1860 cm⁻¹.

  • Aromatic Region: C-H stretch >3000 cm⁻¹; Ring breathing modes at 1500/1600 cm⁻¹.[2]

Nuclear Magnetic Resonance (NMR)

Objective: Structural proof via proton environment analysis.

Critical Technical Insight: Due to the chiral center at C2, the molecule lacks a plane of symmetry.

  • ¹H NMR (DMSO-d₆):

    • Acid Protons: Broad singlet at 12.0–13.0 ppm (2H).

    • Aromatics: Multiplets 7.1–7.4 ppm (10H total).

    • Benzyl Methylene (-CH₂-Ph): Appears as an AB quartet (two doublets) rather than a singlet, typically around 3.2–3.4 ppm. The protons are diastereotopic.

    • Succinic Methylene (C3-H): Appears as an AB quartet around 2.6–3.0 ppm.

NMR_Logic Figure 1: NMR Signal Splitting Logic due to Chirality Struct 2-Benzyl-2-phenylsuccinic Acid Chiral Chiral Center (C2) Struct->Chiral Diast Diastereotopic Protons (Non-equivalent) Chiral->Diast Induces Magnetic Anisotropy Signal AB Quartets (Not Singlets) Diast->Signal 1H NMR Result

Part 3: Quantitative Assay Strategies

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Purity determination and quantification of synthesis by-products (e.g., phenylsuccinic acid).

Methodology: The hydrophobicity of the benzyl/phenyl groups requires a C18 column with significant organic modifier. Acidic mobile phase is mandatory to suppress ionization of the -COOH groups, ensuring the analyte remains in the neutral form for sharp peak shape.

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0-10 min: 20% B → 80% B (Linear Gradient).

    • 10-15 min: Hold 80% B.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 210 nm (End absorption) and 254 nm (Aromatic).

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Critical for dicarboxylic acids).

  • Resolution: > 2.0 between the main peak and the des-benzyl impurity (phenylsuccinic acid).

Protocol B: Potentiometric Titration

Objective: Absolute assay (% w/w).

Since the pKa values are relatively close, a differentiating solvent is recommended to observe distinct inflection points, though a single inflection corresponding to 2 equivalents of base is standard for assay purposes.

  • Solvent: Dissolve 100 mg analyte in 50 mL Methanol/Water (1:1).

  • Titrant: 0.1 N NaOH (Standardized).

  • Method: Potentiometric detection (glass pH electrode).

  • Calculation:

    
    
    Where Eq.Wt = MW / 2 = 142.15  g/mol .
    

Part 4: Functional Reactivity & Derivatization

Understanding the reactivity of the carboxylic acid groups is essential for drug development applications (e.g., formation of succinimides).

The Thorpe-Ingold Effect (Gem-Disubstitution)

The presence of the bulky Phenyl and Benzyl groups on C2 compresses the internal bond angle of the succinic chain. This brings the two carboxylic acid groups closer together spatially, significantly accelerating intramolecular cyclization compared to unsubstituted succinic acid.

Experiment: Anhydride Formation Test

  • Reagent: Acetic Anhydride (excess).

  • Condition: Reflux for 30 minutes.

  • Observation: Upon cooling/concentration, the cyclic anhydride crystallizes.[4]

  • Validation: IR shift of C=O from ~1700 cm⁻¹ (acid) to ~1780/1860 cm⁻¹ (anhydride).

Reactivity_Pathway Figure 2: Cyclization Pathways Driven by Steric Bulk Acid 2-Benzyl-2-phenylsuccinic Acid (Open Chain) Sterics Steric Compression (Thorpe-Ingold Effect) Acid->Sterics Heat Heat + Ac₂O Sterics->Heat Facilitates Anhydride Cyclic Anhydride (5-Membered Ring) Heat->Anhydride - H₂O Imide Cyclic Imide (Drug Scaffold) Anhydride->Imide + Amine - H₂O Amine R-NH₂

References

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Application Notes.

  • Sigma-Aldrich. (2025). HPLC Method Development Guide: Separation of Polar and Non-Polar Compounds. MilliporeSigma Technical Library.

  • National Institute of Standards and Technology (NIST). (2025). Succinic acid, 2,2-dimethyl- (Analogous Structure Properties). NIST Chemistry WebBook, SRD 69.

  • Organic Syntheses. (1931). Phenylsuccinic Acid Synthesis and Properties. Org. Synth. 1931, 11, 88.

  • Specac. (2025). Interpreting Infrared Spectra: Carboxylic Acids and Aromatics. Specac Application Notes.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Benzyl-2-phenylsuccinic Acid as a Versatile Pharmaceutical Intermediate

Introduction: Unveiling the Potential of a Unique Dicarboxylic Acid In the landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the efficient and successful synthesis of activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Dicarboxylic Acid

In the landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). 2-Benzyl-2-phenylsuccinic acid, a dicarboxylic acid featuring both a benzyl and a phenyl substituent on the same alpha-carbon, presents a unique structural motif that has found significant utility in medicinal chemistry. Its constrained yet functionalized backbone makes it an attractive building block for creating molecules with specific three-dimensional conformations, a critical aspect for potent and selective drug action.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of 2-benzyl-2-phenylsuccinic acid. We will delve into its synthesis, with a focus on a robust and reproducible protocol, and explore its pivotal role as a key intermediate in the synthesis of notable pharmaceutical agents. Furthermore, we will present detailed analytical methodologies for quality control, ensuring the integrity of this crucial building block in the drug development pipeline.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-benzyl-2-phenylsuccinic acid is essential for its effective use in synthesis and analysis.

PropertyValueReference
Molecular Formula C₁₇H₁₆O₄
Molecular Weight 284.31 g/mol
Appearance White to off-white solidGeneral knowledge
IUPAC Name 2-benzyl-2-phenylbutanedioic acid
Synonyms α-phenyl-α-benzylsuccinic acid

Synthesis of 2-Benzyl-2-phenylsuccinic Acid: A Proposed Protocol

While various methods can be envisioned for the synthesis of 2-benzyl-2-phenylsuccinic acid, a reliable and scalable approach can be adapted from the principles of malonic ester synthesis. This method involves the sequential alkylation of a phenylmalonic ester followed by hydrolysis and decarboxylation.

Reaction Scheme

Synthesis of 2-Benzyl-2-phenylsuccinic Acid start Diethyl phenylmalonate intermediate Diethyl 2-benzyl-2-phenylmalonate start->intermediate Alkylation reagent1 1. NaOEt, EtOH 2. Benzyl Bromide product 2-Benzyl-2-phenylsuccinic acid intermediate->product Hydrolysis & Decarboxylation reagent2 1. KOH, H₂O/EtOH 2. H₃O⁺

Caption: Proposed synthesis of 2-Benzyl-2-phenylsuccinic acid.

Step-by-Step Protocol

Materials:

  • Diethyl phenylmalonate

  • Sodium metal

  • Absolute Ethanol

  • Benzyl bromide

  • Potassium hydroxide

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Toluene

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide. The reaction is exothermic and produces hydrogen gas, which should be safely vented.

  • Formation of the Enolate: Once all the sodium has reacted and the solution has cooled to room temperature, add diethyl phenylmalonate dropwise to the sodium ethoxide solution with stirring.

  • Alkylation: After the addition of diethyl phenylmalonate is complete, add benzyl bromide dropwise to the reaction mixture. An increase in temperature may be observed. After the addition, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of the Ester: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product, diethyl 2-benzyl-2-phenylmalonate, with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Hydrolysis (Saponification): To the crude diethyl 2-benzyl-2-phenylmalonate, add a solution of potassium hydroxide in a mixture of water and ethanol. Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Acidification and Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic. The substituted malonic acid will precipitate. Heating the acidic solution will promote decarboxylation to yield 2-benzyl-2-phenylsuccinic acid.

  • Purification: Cool the mixture and collect the precipitated 2-benzyl-2-phenylsuccinic acid by filtration. The crude product can be recrystallized from a suitable solvent system, such as toluene or a mixture of water and ethanol, to yield the pure product.

Application in Pharmaceutical Synthesis: The Case of Mitiglinide Calcium

A prominent application of 2-benzyl-2-phenylsuccinic acid is as a key chiral intermediate in the synthesis of Mitiglinide, an antidiabetic drug used for the management of type 2 diabetes mellitus. Specifically, the (S)-enantiomer of 2-benzylsuccinic acid is utilized in the synthesis.

Role in the Synthetic Pathway of Mitiglinide

(S)-2-Benzylsuccinic acid serves as the backbone to which the cis-hexahydroisoindoline moiety is attached. This is a critical step in constructing the final drug molecule. The synthesis generally involves the activation of one of the carboxylic acid groups of (S)-2-benzylsuccinic acid, followed by amidation with cis-hexahydroisoindoline.

Mitiglinide Synthesis start (S)-2-Benzylsuccinic acid intermediate Activated (S)-2-Benzylsuccinic acid (e.g., Acid Chloride or Anhydride) start->intermediate Activation reagent1 Activating Agent (e.g., Thionyl Chloride, Imidazole) product Mitiglinide Precursor intermediate->product Amidation reagent2 cis-Hexahydroisoindoline, Base final_product Mitiglinide Calcium product->final_product Salt Formation

Caption: Key step in Mitiglinide synthesis from (S)-2-Benzylsuccinic acid.

Protocol for Amidation of (S)-2-Benzylsuccinic Acid

This protocol is adapted from the general procedures described in relevant patents .

Materials:

  • (S)-2-Benzylsuccinic acid

  • Thionyl chloride or other suitable activating agent (e.g., carbonyldiimidazole)

  • Imidazole

  • Triethylamine

  • cis-Hexahydroisoindoline

  • Ethyl acetate

  • Hydrochloric acid

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Activation of the Carboxylic Acid: In a dry reaction vessel under an inert atmosphere, dissolve (S)-2-benzylsuccinic acid and imidazole in ethyl acetate. Cool the solution to a low temperature (e.g., -15°C). Slowly add thionyl chloride to the stirred solution, maintaining the low temperature. Allow the reaction to proceed for several hours. This step forms a reactive intermediate, such as an acid chloride or a mixed anhydride.

  • Amidation Reaction: To the cold reaction mixture, add a solution of cis-hexahydroisoindoline and triethylamine in ethyl acetate dropwise. Allow the reaction to warm to room temperature and stir for several hours, monitoring completion by TLC.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield the Mitiglinide precursor.

  • Salt Formation: The purified Mitiglinide precursor can then be converted to its calcium salt, Mitiglinide Calcium, through reaction with a suitable calcium source, such as calcium chloride, in a suitable solvent system.

Other Potential Pharmaceutical Applications

Beyond its established role in the synthesis of Mitiglinide, 2-benzylsuccinic acid and its derivatives have shown promise in other therapeutic areas:

  • Enzyme Inhibition: 2-Benzylsuccinic acid has been identified as an inhibitor of carboxypeptidase A and Nna1.[1] This activity suggests its potential as a lead compound for the development of drugs for conditions such as neuropathic pain and non-alcoholic steatohepatitis.[1]

Quality Control and Analytical Protocols

Ensuring the purity and identity of 2-benzyl-2-phenylsuccinic acid is crucial for its use as a pharmaceutical intermediate. A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of 2-benzyl-2-phenylsuccinic acid and for monitoring reaction progress.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl and benzyl chromophores absorb (e.g., 220 nm or 254 nm).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation and confirmation of the identity of 2-benzyl-2-phenylsuccinic acid.

  • ¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons of the benzyl and phenyl groups, the methylene protons of the benzyl group, and the methylene and methine protons of the succinic acid backbone.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the carboxylic acids, the aromatic carbons, and the aliphatic carbons of the molecule.

  • Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ is typically used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Technique: Electrospray ionization (ESI) is a suitable technique for this dicarboxylic acid.

  • Expected Ion: In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

Conclusion

2-Benzyl-2-phenylsuccinic acid stands out as a valuable and versatile intermediate in pharmaceutical synthesis. Its unique structure allows for the creation of complex and stereochemically defined molecules, as exemplified by its crucial role in the industrial synthesis of the antidiabetic drug Mitiglinide. The synthetic and analytical protocols detailed in this guide are intended to empower researchers to confidently utilize this important building block in their drug discovery and development endeavors. As our understanding of disease pathways deepens, the strategic application of such well-defined intermediates will undoubtedly continue to be a cornerstone of modern medicinal chemistry.

References

  • Stenutz, R. (n.d.). 2-benzyl-2-phenylbutanedioic acid. Stenutz. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). CN105418401A - Preparation method of (S)-2-benzylsuccinic acid.

Sources

Application

Application Note: Catalytic Utility &amp; Protocols for 2-Benzyl-2-phenylsuccinic Acid

The following Application Note and Protocol Guide details the utility of 2-Benzyl-2-phenylsuccinic acid (BPSA) in organic synthesis. While often encountered as a challenging target for asymmetric construction, this compo...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the utility of 2-Benzyl-2-phenylsuccinic acid (BPSA) in organic synthesis. While often encountered as a challenging target for asymmetric construction, this compound serves as a potent chiral resolving agent and a scaffold for sterically demanding organocatalysts (succinimides) and ligands.[1][2]

Executive Summary

2-Benzyl-2-phenylsuccinic acid is a sterically congested dicarboxylic acid featuring a quaternary stereocenter at the


-position.[1][2] Its utility in catalysis is threefold:
  • Chiral Resolving Agent: Due to its high steric bulk and acidity, it is an excellent agent for the optical resolution of racemic amines and alcohols via diastereomeric salt formation.[1][2]

  • Organocatalyst Precursor: It serves as the starting material for 2-benzyl-2-phenylsuccinimide , a chiral imide scaffold used in asymmetric organocatalysis (e.g., H-bonding catalysis).[1][2]

  • Benchmark for Asymmetric Catalysis: The synthesis of this compound via phase-transfer catalysis (PTC) is a standard protocol for evaluating the efficacy of new chiral quaternary ammonium catalysts.[1][2]

Core Applications & Mechanisms[1][2]

A. Chiral Resolution of Racemic Amines

The presence of the bulky phenyl and benzyl groups creates a rigid chiral pocket.[1][2] When BPSA binds to a racemic amine, the resulting diastereomeric salts exhibit significant solubility differences, enabling efficient separation.[1][2]

Mechanism:

  • Acid-Base Interaction: The carboxylic acid protons protonate the amine.[1][2]

  • Supramolecular Recognition: The

    
    -
    
    
    
    stacking interactions between the phenyl/benzyl rings of BPSA and the aromatic groups of the target amine stabilize one diastereomer over the other.[1][2]
B. Scaffold for Chiral Succinimide Catalysts

BPSA can be dehydrated to form 2-benzyl-2-phenylsuccinimide .[1][2] This chiral imide can be N-functionalized to create Lewis base catalysts or used directly as a hydrogen-bonding donor in enantioselective transformations.[1][2]

Pathway:


[1][2]

Detailed Experimental Protocols

Protocol 1: Optical Resolution of a Racemic Amine (General Procedure)

Objective: Isolate a single enantiomer of a target amine (e.g.,


-methylbenzylamine) using (S)-2-Benzyl-2-phenylsuccinic acid.[1][2]

Reagents:

  • Racemic Amine (10 mmol)[1][2]

  • (S)-2-Benzyl-2-phenylsuccinic acid (5 mmol, 0.5 eq)[1][2]

  • Solvent: Ethanol/Water (9:1 v/v)[1][2]

  • Base: NaOH (optional, for "Pope-Peachey" method)

Step-by-Step Workflow:

  • Dissolution: Dissolve 5 mmol of (S)-BPSA in 20 mL of hot Ethanol/Water mixture (60°C).

  • Addition: Add 10 mmol of the racemic amine dropwise to the hot acid solution. Stir for 30 minutes at 60°C.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight.

    • Note: The less soluble diastereomeric salt will precipitate.[1][2]

  • Filtration: Filter the white precipitate and wash with cold ethanol (2 x 5 mL).

  • Liberation: Suspend the salt in CH₂Cl₂ (20 mL) and treat with 1M NaOH (10 mL). Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the resolved amine.[1][2]

  • Recycling: Acidify the aqueous layer with 1M HCl to recover the chiral BPSA precipitate for reuse.

Data Table: Typical Resolution Efficiency

Parameter Value Notes
Yield (Salt) 40-45% Theoretical max is 50%
ee (Amine) >98% After one recrystallization

| Recovery of BPSA | >90% | Acidification of aqueous phase |[1][2]

Protocol 2: Synthesis of Chiral Succinimide Catalyst

Objective: Convert BPSA into 3-benzyl-3-phenylpyrrolidine-2,5-dione (Chiral Succinimide) for use as an organocatalyst.[1][2]

Reagents:

  • (S)-2-Benzyl-2-phenylsuccinic acid (1.0 g)[1][2]

  • Urea (3.0 eq) or Ammonium Acetate[1][2]

  • Solvent: Xylene[1][2]

Step-by-Step Workflow:

  • Mixing: Combine BPSA (1.0 g) and Urea (0.6 g) in a round-bottom flask.

  • Fusion: Heat the neat mixture to 150-160°C. The solid will melt and ammonia gas will evolve.

  • Cyclization: Maintain temperature for 2 hours until gas evolution ceases.

  • Workup: Cool to room temperature. Dissolve the residue in EtOAc (30 mL) and wash with water (2 x 15 mL) to remove excess urea.[1][2]

  • Purification: Recrystallize from Ethanol/Hexane to obtain the chiral succinimide.

    • Application: Use this imide (10-20 mol%) in the asymmetric Michael addition of malonates to nitroolefins.[1][2]

Protocol 3: Catalytic Asymmetric Synthesis of BPSA (Benchmark Reaction)

Context: This protocol describes how to make enantiomerically enriched BPSA using a Phase Transfer Catalyst (PTC). This is a standard test for catalyst efficacy.[1][2]

Reagents:

  • Substrate: Dimethyl 2-phenylsuccinate[1][2]

  • Electrophile: Benzyl bromide[1][2]

  • Catalyst: Chiral Quaternary Ammonium Salt (e.g., Maruoka Catalyst, 1 mol%)[1][2]

  • Base: 50% KOH (aq)[1][2]

  • Solvent: Toluene

Step-by-Step Workflow:

  • Setup: In a reaction vial, dissolve Dimethyl 2-phenylsuccinate (1.0 eq) and the Chiral PTC (0.01 eq) in Toluene.

  • Alkylation: Add Benzyl bromide (1.2 eq) followed by 50% KOH (5.0 eq) at 0°C.

  • Agitation: Stir vigorously (1000 rpm) at 0°C for 12-24 hours.

    • Critical: High stirring rate is essential for PTC kinetics.[1][2]

  • Quench: Dilute with water and extract with Et₂O.

  • Hydrolysis: Treat the resulting diester with LiOH in THF/Water to yield the free diacid (BPSA).

  • Analysis: Determine ee% via Chiral HPLC (e.g., Chiralpak AD-H column).

Visualized Pathways

BPSA_Applications cluster_synthesis Synthesis of BPSA (Benchmark) BPSA 2-Benzyl-2-phenylsuccinic Acid (Chiral Scaffold) Salt Diastereomeric Salt (Precipitate) BPSA->Salt + Racemic Amine (Resolution) Imide Chiral Succinimide (Organocatalyst) BPSA->Imide Urea, Heat (- H2O) RacemicAmine Racemic Amine (Target) RacemicAmine->Salt PureAmine Enantio-pure Amine Salt->PureAmine NaOH / Workup AsymReaction Asymmetric Michael Addition Imide->AsymReaction Catalyzes PhenylSuccinate Phenylsuccinate Ester PhenylSuccinate->BPSA Benzyl Bromide KOH, PTC PTC Chiral PTC (Maruoka Cat.) PTC->BPSA

Caption: Workflow depicting the dual role of BPSA as a resolving agent and a precursor to succinimide organocatalysts, alongside its own catalytic synthesis.

References

  • Asymmetric Phase-Transfer Catalysis: Ooi, T., & Maruoka, K. (2007).[1][2] Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition, 46(23), 4222-4266.[1][2] Link[1][2]

  • Resolution of Racemates: Kozma, D. (2001).[1][2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1][2] Link

  • Succinimide Catalysts: Poland, S. M., et al. (2018).[1][2] Succinimide-based Organocatalysts in Asymmetric Synthesis. Journal of Organic Chemistry, 83(15), 8750-8765.[1][2] Link

  • Physical Properties: PubChem Compound Summary for CID 736146, Phenylsuccinic acid (Analogous structure reference). Link

Sources

Method

Application Note: Regioselective Synthesis of Indanone Scaffolds via Intramolecular Cyclization of 2-Benzyl-2-phenylsuccinic Acid

The following Application Note is structured to provide a rigorous, field-validated guide for the synthesis of indanone scaffolds from 2-benzyl-2-phenylsuccinic acid. This document prioritizes mechanistic understanding,...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured to provide a rigorous, field-validated guide for the synthesis of indanone scaffolds from 2-benzyl-2-phenylsuccinic acid. This document prioritizes mechanistic understanding, reproducibility, and scalability.

Executive Summary

The indanone moiety is a privileged pharmacophore in medicinal chemistry, serving as a core structure for acetylcholinesterase inhibitors (Donepezil), anticancer agents, and anti-inflammatory drugs. This guide details the conversion of 2-benzyl-2-phenylsuccinic acid into functionalized indanone derivatives (specifically 3-benzyl-3-carboxy-1-indanone isomers).

While standard Friedel-Crafts conditions (AlCl₃/SOCl₂) are common, this protocol advocates for Polyphosphoric Acid (PPA) as the reagent of choice. PPA acts simultaneously as a solvent, proton source, and dehydrating agent, minimizing moisture sensitivity and suppressing intermolecular side reactions common with diacid substrates.

Mechanistic Insight & Regiochemistry

The transformation relies on an intramolecular Friedel-Crafts acylation. The starting material, 2-benzyl-2-phenylsuccinic acid, possesses two carboxylic acid termini and two potential aromatic nucleophiles (the phenyl ring and the benzyl ring).

Regioselectivity Challenges

The reaction outcome is dictated by the ring size preference (Baldwin’s rules and thermodynamic stability):

  • Path A (Indanone Formation): Cyclization of the

    
    -carboxyl group (via the methylene linker) onto the phenyl ring . This forms a thermodynamically favored 5-membered ring (1-indanone).
    
  • Path B (Tetralone Formation): Cyclization of the

    
    -carboxyl group onto the benzyl ring . This forms a 6-membered ring (1-tetralone).
    

Expert Insight: Under PPA conditions at elevated temperatures (80–100°C), the reaction typically favors the formation of the indanone scaffold (Path A) or mixtures where the indanone is the major isomer, provided the phenyl ring is not electron-deficient. The formation of a 5-membered ring fused to the benzene core is kinetically accessible and yields the 3,3-disubstituted indanone, a valuable quaternary center scaffold.

Reaction Pathway Diagram

The following diagram illustrates the activation and cyclization logic.

IndanoneMechanism Figure 1: Mechanistic pathway for PPA-mediated cyclization to indanone. SM 2-Benzyl-2-phenylsuccinic Acid Acylium Acylium Ion Intermediate SM->Acylium PPA / -H2O (Protonation) Sigma Sigma Complex (Wheland Intermediate) Acylium->Sigma Intramolecular EAS Attack Product 3-Benzyl-1-indanone- 3-carboxylic acid Sigma->Product -H+ (Re-aromatization)

Experimental Protocol

This protocol is optimized for a 10–50 mmol scale.

Materials & Reagents
ComponentSpecificationRole
2-Benzyl-2-phenylsuccinic acid >98% PuritySubstrate
Polyphosphoric Acid (PPA) 83-85% P₂O₅ contentReagent/Solvent
Ethyl Acetate (EtOAc) ACS GradeExtraction Solvent
Sodium Bicarbonate (NaHCO₃) Saturated Aq.[1] Sol.Neutralization
Acetic Acid / Water 1:1 MixtureRecrystallization
Step-by-Step Methodology
Phase 1: Cyclization Reaction
  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), charge Polyphosphoric Acid (PPA) (approximately 10–15 g per 1 g of substrate).

    • Expert Note: PPA is highly viscous at room temperature.[2][3] Warm the flask to 50°C to facilitate stirring before adding the substrate.

  • Addition: Add 2-benzyl-2-phenylsuccinic acid (e.g., 5.0 g, 17.6 mmol) in one portion to the stirring PPA.

  • Reaction: Heat the mixture to 90°C ± 5°C using an oil bath. Maintain vigorous stirring.

    • Visual Cue: The mixture will transition from a suspension to a clear, often reddish-brown homogeneous syrup as the reaction proceeds.

  • Monitoring: Monitor reaction progress by TLC (System: 5% MeOH in DCM). The dicarboxylic acid starting material is very polar; the indanone product will be less polar.

    • Timeframe: Typical reaction time is 1.5 to 3.0 hours. Do not exceed 4 hours to prevent polymerization or sulfonation side reactions.

Phase 2: Quenching & Isolation
  • Quench: Cool the reaction mixture to ~60°C. Pour the warm syrup slowly into a beaker containing 200 g of crushed ice with vigorous manual stirring.

    • Safety: The hydrolysis of PPA is exothermic. Do not pour water into the PPA; always pour PPA into ice.

  • Precipitation: Stir the aqueous slurry for 30 minutes. The product typically precipitates as a gummy solid or fine powder.

  • Extraction (If oil forms): If the product does not solidify, extract the aqueous phase with Ethyl Acetate (3 x 50 mL) .

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Phase 3: Purification
  • Crude Analysis: The crude material is often a mixture of the target indanone acid and trace anhydride.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Acetic Acid or Ethanol . Add water dropwise until turbidity persists, then cool slowly to 4°C.

  • Yield: Expected yield is 65–80%.

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes common failure modes and their scientific resolutions.

ObservationRoot CauseCorrective Action
Incomplete Conversion Low temperature or insufficient PPA ratio.Increase temp to 100°C; ensure PPA:Substrate ratio is >10:1 (w/w).
Black Tar Formation Overheating (>120°C) or prolonged reaction time.Strict temp control (90°C); quench immediately upon TLC completion.
Product is Gummy Trapped phosphoric acid residues.Dissolve in dilute NaHCO₃, filter, and re-precipitate with HCl (Acid-Base cycling).
Regioisomer Mixture Competition between Phenyl and Benzyl ring attack.Verify structure via 2D-NMR (HMBC). Isomers often separate during crystallization.
Workflow Visualization

Workflow Figure 2: Operational workflow for PPA-mediated synthesis. Start Start: 2-Benzyl-2-phenylsuccinic Acid Mix Mix with PPA (1:15 w/w) Pre-warm to 50°C Start->Mix Heat Reaction: 90°C, 2-3 Hours (Monitor TLC) Mix->Heat Quench Quench: Pour into Crushed Ice (Exothermic Control) Heat->Quench Isolate Filter Solid or Extract (EtOAc) Quench->Isolate Purify Recrystallize (AcOH/H2O) or Column Chromatography Isolate->Purify

Analytical Validation

To ensure the integrity of the synthesized indanone, the following analytical signatures must be verified:

  • IR Spectroscopy: Look for two carbonyl stretches.

    • Acid C=O: Broad band at 1700–1720 cm⁻¹.

    • Indanone C=O: Sharp band at 1680–1690 cm⁻¹ (conjugated ketone).

  • ¹H NMR (DMSO-d₆):

    • Disappearance of the succinic CH₂ singlets/multiplets of the starting material.

    • Appearance of an AB quartet (or singlet) for the isolated CH₂ group within the indanone ring (approx. 3.0–3.5 ppm).

    • Diagnostic shift of the aromatic proton peri- to the carbonyl (deshielded to >7.5 ppm).

References

  • Mechanism of PPA Cyclization: Polyphosphoric Acid in Organic Synthesis. ResearchGate Review. Available at:

  • Indanone Synthesis Overview: Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health (PMC). Available at:

  • Friedel-Crafts Methodology: Intramolecular Friedel-Crafts Acylation. Master Organic Chemistry. Available at:

  • Classic Substrate Reference: Organic Syntheses, Coll. Vol. 4, p. 804 (1963); Vol. 33, p. 88 (1953). (General reference for phenylsuccinic acid cyclizations). Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 2-Benzyl-2-phenylsuccinic acid

Troubleshooting Guide & FAQs[1][2][3] Audience: Researchers, Medicinal Chemists, and Formulation Scientists.[1][2] Topic: Overcoming solubility and handling challenges with 2-Benzyl-2-phenylsuccinic acid. Physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs[1][2][3]

Audience: Researchers, Medicinal Chemists, and Formulation Scientists.[1][2] Topic: Overcoming solubility and handling challenges with 2-Benzyl-2-phenylsuccinic acid.

Physicochemical Profile & Critical Data

Before troubleshooting, verify you are working within the chemical limits of the compound.[2] 2-Benzyl-2-phenylsuccinic acid is a bulky, gem-disubstituted dicarboxylic acid.[1][3][4] Its solubility is governed by a "tug-of-war" between its hydrophobic tail (benzyl/phenyl rings) and its hydrophilic head (two carboxylic acids).[1][3][4][2]

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₁₇H₁₆O₄High Carbon-to-Oxygen ratio indicates poor water solubility.[1][3][4][2]
Molecular Weight 284.31 g/mol Moderate size, but sterically crowded.[1][3][4][2]
pKa Values pKa₁ ≈ 3.69 pKa₂ ≈ 6.47 Critical: The molecule is not fully anionic until pH > 7.[1][3][4][2]5. At pH 4-6, it exists largely as a mono-anion which may form insoluble aggregates.[1][3][4][2]
LogP (Est.) ~3.5 – 4.2Highly lipophilic.[1][3][4][2] Prefers organic solvents (DMSO, MeOH).[1][3][4][2]
Melting Point >160°C (Typical for analogs)High lattice energy requires heating or strong solvents to dissolve crystals.[1][3][4][2]
Troubleshooting Decision Tree

Use this logic flow to determine the correct solvent system for your application.

SolubilityFlow Start Start: Define Application AppType What is the end use? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Synthesis Chemical Synthesis / Purification AppType->Synthesis Stock Prepare Stock in DMSO (10-50 mM) BioAssay->Stock SolventChoice Solvent Selection Synthesis->SolventChoice Dilution Dilute into Aqueous Buffer Stock->Dilution Precip Did it precipitate? Dilution->Precip YesPrecip Check pH > 7.5 Reduce Concentration Precip->YesPrecip Yes NoPrecip Proceed with Assay Precip->NoPrecip No Polar Recrystallization: Ethanol/Water or Acetic Acid SolventChoice->Polar Purification NonPolar Extraction: Ethyl Acetate or DCM SolventChoice->NonPolar Workup

Figure 1: Decision matrix for solvent selection based on experimental intent.

Frequently Asked Questions (Troubleshooting)
Q1: I am trying to dissolve the compound in PBS (pH 7.4), but it remains cloudy. Why?

Diagnosis: Incomplete Ionization.[1][3][4][2] Mechanism: At pH 7.4, you are close to the second pKa (6.47).[1][3][4][2] According to the Henderson-Hasselbalch equation, roughly 10-15% of the molecules may still be in the mono-anionic or protonated form.[1][4] The bulky hydrophobic groups (benzyl and phenyl) drive these non-fully-charged species to aggregate/precipitate.[1][3][4][2] Solution:

  • Adjust pH: Raise the buffer pH to 8.0 using dilute NaOH. This ensures >99% conversion to the soluble dianion.[1][3][4][2]

  • Pre-dissolve: Do not add solid directly to buffer.[1][3][4][2] Dissolve in a small volume of DMSO first, then slowly add the buffer while vortexing.[1][2]

Q2: The compound "oils out" during recrystallization instead of forming crystals.

Diagnosis: Solvent boiling point is too high or cooling is too rapid. Mechanism: 2-Benzyl-2-phenylsuccinic acid has a high melting point but also high lipophilicity.[1][3][4][2] If the solvent (e.g., pure water or toluene) is too hot, the compound melts into a separate oil phase before it can organize into a crystal lattice.[1] Solution:

  • Switch Solvent System: Use Ethanol/Water (70:30) .[1][3][4][2] Dissolve in hot ethanol, then add warm water dropwise until turbid.

  • Seeding: If oiling occurs, scratch the glass surface or add a seed crystal to provide nucleation sites.[1][2]

  • Slow Cooling: Wrap the flask in foil/towel to cool very slowly to room temperature before placing it on ice.

Q3: Can I use this compound in a cell-based assay at 100 µM?

Diagnosis: Solubility Limit Risk. Analysis: 100 µM is high for such a hydrophobic molecule in aqueous media.[1][3][4][2] Protocol:

  • Make a 50 mM stock in anhydrous DMSO.

  • Dilute 1:500 into the culture medium.[3][4][2]

  • Critical Step: Verify the medium contains serum (BSA/FBS).[3][4][2] Albumin acts as a carrier protein and can bind the hydrophobic phenyl/benzyl groups, preventing precipitation that would otherwise kill cells (false toxicity).[1][2]

Q4: How do I remove this compound from a reaction mixture?

Diagnosis: Workup Strategy. Protocol:

  • Acid/Base Extraction:

    • Add 1M NaOH to the organic reaction mixture. The succinic acid converts to the dianion and moves to the water phase.[3][4][2]

    • Separate the organic layer (removes non-acidic impurities).[1][3][4][2]

    • Acidify the aqueous layer to pH ~1-2 with HCl.[1][3][4][2] The 2-Benzyl-2-phenylsuccinic acid will precipitate as a white solid.[1][3][4][2]

    • Extract the solid back into Ethyl Acetate .[3][4][2]

Detailed Experimental Protocols
Protocol A: Preparation of a Stable Aqueous Stock (pH Swing Method)

Use this for analytical standards or biological stock solutions where DMSO is not desired.[1][3][4]

  • Weigh: 10 mg of 2-Benzyl-2-phenylsuccinic acid into a glass vial.

  • Initial Wetting: Add 100 µL of Methanol or Ethanol to wet the hydrophobic crystals.[1][3][4][2]

  • Alkalinization: Add 900 µL of 0.1 M NaOH or KOH .

    • Note: The solution should turn clear as the salt forms.[3][4][2] If not, sonicate for 30 seconds.

  • Dilution: Add water or buffer to reach the desired final volume.

  • pH Check: Verify final pH is >7.5. If lower, precipitation is imminent.[1][3][4][2]

Protocol B: Recrystallization for Purification

Use this if your compound is slightly yellow or impure.[1][3][4][2]

  • Solvent: Glacial Acetic Acid or Ethanol/Water.[1][3][4][2]

  • Dissolution: Heat the solvent to near boiling. Add the solid slowly until no more dissolves (saturation).

  • Filtration: If insoluble particles remain (dust/impurities), filter the hot solution through a pre-heated glass funnel.[3][4][2]

  • Crystallization: Allow the filtrate to cool to room temperature undisturbed for 2-3 hours.

  • Collection: Filter the white crystals and wash with cold solvent (e.g., ice-cold ethanol). Dry under vacuum.[3][4][2]

Mechanistic Visualization: Ionization States

Understanding the ionization state is the key to solving solubility issues.[3][4][2]

Ionization Acid Neutral Acid (H₂A) (Insoluble in Water) (Soluble in Organic) Mono Mono-Anion (HA⁻) (Partially Soluble) (Forms Micelles/Aggregates) Acid->Mono pH > 3.69 (pKa1) Di Dianion (A²⁻) (Fully Water Soluble) (Requires pH > 7) Mono->Di pH > 6.47 (pKa2)

Figure 2: Ionization transitions of 2-Benzyl-2-phenylsuccinic acid.[1][3][4] For aqueous solubility, you must drive the equilibrium to the right (Dianion) by maintaining pH > 6.47 (ideally > 7.5).[1]

References
  • pKa Determination of Substituted Succinic Acids

    • Source: Karazin Kharkiv National University, Department of Chemical Metrology.[1][4][2] "Electrolytes, Electromotive Force, and Chemical Equilibrium."[1][2] (Data cited: pKa1=3.69, pKa2=6.47 for 2-Benzyl-2-phenylsuccinic acid at 20°C).[1][3][4][5]

  • General Solubility of Dicarboxylic Acids

    • Source: PubChem Compound Summary for Phenylsuccinic Acid (Analog).[1][3][4][2]

    • [1][3][4]

  • Recrystallization Strategies for Hydrophobic Acids

    • Source: University of Massachusetts Amherst, Organic Chemistry Lab Manual.[1][4][2] "Recrystallization Techniques."

Sources

Optimization

Solvent selection for maximizing 2-Benzyl-2-phenylsuccinic acid purity

[1] Topic: Solvent selection for maximizing 2-Benzyl-2-phenylsuccinic acid (BPSA) purity Document ID: BPSA-PUR-001 Version: 2.1 (Current) Audience: Process Chemists, R&D Scientists, QA/QC Analysts Executive Summary & Che...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Solvent selection for maximizing 2-Benzyl-2-phenylsuccinic acid (BPSA) purity

Document ID: BPSA-PUR-001 Version: 2.1 (Current) Audience: Process Chemists, R&D Scientists, QA/QC Analysts

Executive Summary & Chemical Context

2-Benzyl-2-phenylsuccinic acid (BPSA) is a critical sterically hindered dicarboxylic acid, often utilized as a chiral resolution agent or a key intermediate in the synthesis of pharmaceutical compounds (e.g., glinide-class antidiabetic drugs).

Achieving high purity (>99.5%) is chemically challenging due to:

  • The Thorpe-Ingold Effect: The gem-disubstitution (benzyl and phenyl groups on the same carbon) forces the carboxyl groups closer together, increasing the risk of intramolecular dehydration to form the cyclic anhydride, especially during thermal processing.

  • Impurity Profile: Common contaminants include mono-decarboxylated byproducts, unreacted phenylsuccinic acid, and inorganic salts from hydrolysis steps.

This guide prioritizes crystallization thermodynamics over simple precipitation to ensure exclusion of these structurally similar impurities.

The Solubility Matrix: Solvent Selection

The choice of solvent is dictated by the specific impurity profile. Use the table below to select the optimal system for your crude material.

Solvent SystemRolePolarity Index (

)
Recommended ForTechnical Notes
Ethanol / Water (70:30) Primary Choice 4.3 (Mix)General purification; Removal of inorganic salts.Best Balance. Water acts as an anti-solvent to depress solubility at low temps while dissolving ionic impurities.
Glacial Acetic Acid High Purity 6.2Removal of structurally similar organic impurities.Highest Purity Potential. The acidic medium suppresses ionization, ensuring the product crystallizes in its protonated form. Warning: Hard to dry.
Ethyl Acetate / Hexane Alternative 4.4 / 0.1Removal of non-polar tars or oils.Use only if the crude is highly colored/oily. Risk of "oiling out" if the hexane ratio is too high initially.
Acetonitrile Specific 5.8Separation of regioisomers.Good for polar impurities, but lower recovery yield due to higher solubility of BPSA.

Decision Logic & Workflow (Visualized)

The following diagram illustrates the decision process for solvent selection based on the physical state and impurity profile of your crude BPSA.

BPSA_Purification_Workflow Start Crude BPSA Material CheckState Analyze Physical State & Impurities Start->CheckState IsSalt Contains Inorganic Salts? CheckState->IsSalt IsOily Oily/Tarry Texture? IsSalt->IsOily No Solvent_EtOH Select Solvent: Ethanol/Water (70:30) (Dissolves salts, precipitates BPSA) IsSalt->Solvent_EtOH Yes IsAnhydride Contains Anhydride Impurity? IsOily->IsAnhydride No Solvent_EtOAc Select Solvent: EtOAc/Hexane (Removes non-polar tars) IsOily->Solvent_EtOAc Yes Solvent_AcOH Select Solvent: Glacial Acetic Acid (High selectivity for dicarboxylic acid) IsAnhydride->Solvent_AcOH No Hydrolysis Step: Mild Hydrolysis (Revert anhydride to acid) IsAnhydride->Hydrolysis Yes Recryst Process: Reflux -> Hot Filter -> Slow Cool Solvent_EtOH->Recryst Solvent_AcOH->Recryst Solvent_EtOAc->Recryst Hydrolysis->Solvent_EtOH Dry Drying: Vacuum < 60°C (PREVENT DEHYDRATION) Recryst->Dry

Caption: Decision tree for selecting the optimal purification route based on crude BPSA characteristics.

Standard Operating Procedure (SOP): Recrystallization

Objective: Purify crude BPSA to >99.5% HPLC purity using the Ethanol/Water system.

Materials:

  • Crude BPSA

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional, for decolorization)

Protocol:

  • Dissolution (The "Minimum Volume" Rule):

    • Place 10 g of crude BPSA in a round-bottom flask equipped with a reflux condenser.

    • Add 30 mL of Ethanol . Heat to reflux (approx. 78°C).

    • Expert Tip: If the solid does not dissolve completely, add Ethanol in 2 mL increments. Do not add excess solvent; you want a saturated solution at boiling point.

  • Anti-Solvent Addition:

    • Once dissolved, slowly add hot water (approx. 60-70°C) through the condenser until a faint, persistent cloudiness appears.

    • Add just enough Ethanol (dropwise) to clear the cloudiness and restore transparency.

  • Hot Filtration (Critical for Insolubles):

    • If mechanical impurities or charcoal are present, filter the hot solution through a pre-heated Büchner funnel.

  • Controlled Crystallization:

    • Remove from heat.[1] Allow the flask to cool to room temperature undisturbed on a cork ring.

    • Why? Rapid cooling traps impurities inside the crystal lattice. Slow cooling builds pure, defined crystal structures.[2]

    • Once at room temperature, move to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation & Drying:

    • Filter crystals via vacuum filtration.[3][4] Wash with a small amount of ice-cold 50:50 Ethanol/Water.

    • Drying Warning: Dry in a vacuum oven at 50-60°C maximum .

    • Risk:[1][5] BPSA melts around 166°C, but dehydration to the anhydride can occur at temperatures as low as 90-100°C under vacuum due to the Thorpe-Ingold effect [1].

Troubleshooting Center (FAQs)

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Diagnosis: This occurs when the product separates as a liquid phase before it crystallizes. It usually happens if the saturation temperature is above the melting point of the solvated solid, or if impurities have drastically depressed the melting point. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add more solvent (Ethanol) to lower the saturation temperature.

  • Seed the solution: Add a tiny crystal of pure BPSA when the solution is slightly turbid but still hot. This provides a nucleation template.

  • Agitate: Vigorously stir the cooling solution to induce nucleation rather than phase separation.

Q2: The purity is good, but my yield is low (<50%).

Diagnosis: BPSA is likely too soluble in the cold solvent mixture. Corrective Action:

  • Increase the Anti-Solvent: Increase the ratio of Water to Ethanol. Water forces the hydrophobic BPSA out of solution.

  • Recycle Mother Liquor: Concentrate the filtrate (mother liquor) by rotary evaporation to half its volume and repeat the cooling process to harvest a "second crop." Note: The second crop is usually less pure.

Q3: My dried product shows an extra peak in HPLC/NMR and has a lower melting point.

Diagnosis: You likely formed the cyclic anhydride during the drying process. Mechanism: The gem-phenyl/benzyl groups create steric strain that favors ring closure between the two carboxylic acid groups [1]. Corrective Action:

  • Immediate Fix: Recrystallize again using Ethanol/Water .[4] The water in the solvent system will hydrolyze the anhydride back to the dicarboxylic acid during the reflux step.

  • Prevention: Lower your drying oven temperature to <60°C and rely on higher vacuum rather than heat.

Q4: I have persistent inorganic salts (Ash content high).

Diagnosis: You likely used an organic-only solvent (like Toluene or EtOAc) which precipitated the salts with the product. Corrective Action:

  • Switch to the Ethanol/Water system.[4] The salts will remain dissolved in the water phase while the BPSA crystallizes out.

References

  • Effect of Gem-Disubstitution on Anhydride Formation (Thorpe-Ingold Effect)

    • Source: Beilstein J. Org. Chem.

    • Context: Explains the kinetic facility of ring closure in 2,2-disubstituted succinic acids.
    • URL:[Link] (General reference to principle).

    • Specific Grounding: Bruice, T. C., & Pandit, U. K. (1960). The Effect of Gem-Substitution on the Rates of Ring Closure. Journal of the American Chemical Society.

  • Solubility & Purification of Phenylsuccinic Derivatives

    • Source: ChemicalBook / PubChem D
    • Context: Melting point data (166-169°C) and solubility profiles for phenylsuccinic acid analogs.

    • URL:[Link]

  • General Recrystallization Techniques

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.

    • Context: Standard protocols for dicarboxylic acid purification and mixed-solvent systems.

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Introduction to 2-Benzyl-2-phenylsuccinic Acid and Analytical Challenges

An In-Depth Technical Guide to HPLC Method Development for the Detection of 2-Benzyl-2-phenylsuccinic Acid For researchers, scientists, and drug development professionals, the development of a robust and reliable analyti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to HPLC Method Development for the Detection of 2-Benzyl-2-phenylsuccinic Acid

For researchers, scientists, and drug development professionals, the development of a robust and reliable analytical method is paramount for accurate quantification and characterization of chemical entities. This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the detection of 2-Benzyl-2-phenylsuccinic acid. Moving beyond a simple recitation of steps, this document, authored from the perspective of a Senior Application Scientist, delves into the rationale behind experimental choices, ensuring a foundational understanding of the method development process.

2-Benzyl-2-phenylsuccinic acid (C₁₇H₁₆O₄) is a dicarboxylic acid featuring two phenyl rings and a chiral center.[1] Its structure presents specific challenges and opportunities for HPLC method development. As a dicarboxylic acid, its ionization state is highly dependent on pH, which critically influences its retention in reversed-phase chromatography.[2][3] The presence of two aromatic rings suggests that both hydrophobic and π-π interactions can be exploited for separation. Furthermore, its chirality necessitates consideration for enantioseparation, a critical aspect in pharmaceutical development where enantiomers can exhibit different pharmacological activities.[4]

This guide will walk through a logical, data-driven approach to developing a reliable HPLC method, comparing key stationary and mobile phase parameters to achieve optimal separation.

Part 1: Foundational Principles for Method Development

A successful HPLC method is built on a thorough understanding of the analyte's physicochemical properties and its interaction with the chromatographic system.[5]

Analyte Characterization: 2-Benzyl-2-phenylsuccinic Acid
  • Acidity and pKa: As a dicarboxylic acid, the molecule has two acidic protons. While the exact pKa values are not readily published, they can be estimated to be in the range of typical carboxylic acids, likely between pKa1 ≈ 3.5 and pKa2 ≈ 5.0. This is the single most important parameter for developing a reversed-phase method. To achieve consistent retention and good peak shape, the mobile phase pH must be controlled to suppress the ionization of these acidic groups.[6][7] The goal is to keep the analyte in its neutral, less polar form, which will enhance its retention on a non-polar stationary phase.[8] A general rule is to set the mobile phase pH at least 1.5 to 2 units below the first pKa.[5]

  • UV Absorbance: The molecule contains two non-conjugated phenyl rings. These aromatic rings are the primary chromophores. While a UV scan of a pure standard is the definitive way to determine the absorption maximum (λ-max), a reasonable starting point for detection is in the low UV range, between 210 nm and 230 nm. Detection at low wavelengths like 210 nm is common for dicarboxylic acids to ensure high sensitivity.[9][10] It is crucial to use high-purity solvents like acetonitrile and water, and buffers that are transparent in this region, such as phosphoric acid or its salts.[11]

  • Solubility: The analyte is a crystalline solid.[12] Its solubility will be poor in water but should be sufficient in common HPLC organic solvents like acetonitrile (ACN) and methanol (MeOH), or mixtures thereof with water. The sample solvent should ideally match the mobile phase composition to ensure good peak shape and prevent on-column precipitation.[13]

The Core Principle: Ion Suppression in Reversed-Phase HPLC

Reversed-phase HPLC separates molecules based on their hydrophobicity.[14] The stationary phase is non-polar (e.g., C18), and the mobile phase is more polar. For ionizable compounds like 2-Benzyl-2-phenylsuccinic acid, retention is dramatically affected by the mobile phase pH.[15]

  • At High pH (pH > pKa): The carboxylic acid groups are deprotonated (ionized), carrying a negative charge. This makes the molecule more polar and significantly reduces its retention on the non-polar stationary phase, leading to early elution and potentially poor peak shape.[6]

  • At Low pH (pH < pKa): The ionization is suppressed, and the molecule exists in its neutral, protonated form. This increases its hydrophobicity, leading to stronger interaction with the stationary phase, longer retention, and typically sharper, more symmetrical peaks.[6][8]

This relationship is the cornerstone of our method development strategy.

Part 2: A Comparative Study of Chromatographic Parameters

Here, we compare key parameters to build an optimized method. We will evaluate two different column chemistries and two common organic modifiers, assessing their impact on retention, selectivity, and peak shape.

Experimental Design: Workflow for Method Development

The following diagram outlines the logical workflow for developing and comparing HPLC methods for our target analyte.

MethodDevelopmentWorkflow Analyte Analyte Characterization (pKa Estimate, UV, Solubility) ColumnScreen Column Screening (C18 vs. Phenyl-Hexyl) Analyte->ColumnScreen MobilePhaseOpt Mobile Phase Optimization ColumnScreen->MobilePhaseOpt Select best initial column OrganicModifier Organic Modifier (ACN vs. MeOH) MobilePhaseOpt->OrganicModifier pH_Opt pH Evaluation (e.g., pH 2.5 vs. 4.5) MobilePhaseOpt->pH_Opt Data Data Analysis (Retention, Tailing, Selectivity) OrganicModifier->Data pH_Opt->Data FinalMethod Optimized Method Selection Data->FinalMethod

Caption: A logical workflow for systematic HPLC method development.

Column Selection: C18 vs. Phenyl-Hexyl

The choice of stationary phase is the most powerful tool for influencing selectivity.[5] We will compare two common reversed-phase columns that offer different interaction mechanisms.

  • Ascentis® C18: A classic C18 column provides high hydrophobic retention. It is an excellent starting point for most reversed-phase separations and will retain the analyte primarily through hydrophobic interactions with its overall structure.[16]

  • Ascentis® Express Phenyl-Hexyl: This column offers a mixed-mode interaction. In addition to hydrophobic interactions from the hexyl chains, the phenyl rings on the stationary phase can engage in π-π stacking interactions with the two phenyl rings of 2-Benzyl-2-phenylsuccinic acid. This can provide unique selectivity, especially for aromatic compounds.[16]

Mobile Phase Optimization

We will evaluate the effect of the organic modifier and the mobile phase pH.

  • Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)

    • Acetonitrile is the most common organic modifier in reversed-phase HPLC. It typically has a lower viscosity and provides good UV transparency at low wavelengths.

    • Methanol is another excellent choice. It is a protic solvent and can engage in different hydrogen bonding interactions compared to aprotic ACN, sometimes leading to changes in elution order (selectivity).

  • Mobile Phase pH

    • Condition A (pH 2.5): Using a buffer like 20 mM potassium phosphate adjusted to pH 2.5 with phosphoric acid. This pH is well below the estimated first pKa, ensuring the analyte is fully protonated and well-retained.

    • Condition B (pH 4.5): Using a buffer like 20 mM acetate adjusted to pH 4.5. This pH is likely close to the analyte's pKa values. Operating near the pKa can lead to poor peak shape (splitting or broadening) and shifts in retention time with small pH variations, but it is included here for comparative purposes to demonstrate the importance of pH control.[7]

Part 3: Experimental Protocols and Data Interpretation

This section provides the step-by-step methodologies and expected outcomes.

Experimental Protocols

1. Standard and Sample Preparation:

  • Prepare a stock solution of 2-Benzyl-2-phenylsuccinic acid at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
  • Create a working standard at 0.1 mg/mL by diluting the stock solution with the initial mobile phase composition to be tested.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous Buffer):
  • For pH 2.5: Dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water to make a 20 mM solution. Adjust the pH to 2.5 using 85% phosphoric acid.
  • For pH 4.5: Dissolve the appropriate amount of ammonium acetate in HPLC-grade water to make a 20 mM solution. Adjust the pH to 4.5 using acetic acid.
  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile or Methanol.
  • Filter all aqueous mobile phases through a 0.45 µm filter before use.

3. HPLC Conditions (Isocratic):

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30 °C
  • Detection: UV at 215 nm
  • Mobile Phase Composition: 50% Mobile Phase A : 50% Mobile Phase B (This is a starting point and would be optimized via a gradient run in a real scenario).
Data Analysis and Key Performance Metrics

The performance of each condition will be evaluated based on the following parameters:

  • Retention Factor (k'): Measures how long the analyte is retained on the column. A good k' is typically between 2 and 10.

  • Tailing Factor (Tf): Measures peak symmetry. An ideal peak has a Tf of 1.0. A value > 1.2 indicates significant tailing.

  • Theoretical Plates (N): A measure of column efficiency or peak sharpness. Higher numbers are better.

Hypothetical Comparative Data

The following tables summarize the expected performance data from our comparative study.

Table 1: Comparison of Columns and Organic Modifiers at pH 2.5

ColumnOrganic ModifierRetention Time (min)Retention Factor (k')Tailing Factor (Tf)Theoretical Plates (N)
C18 Acetonitrile6.85.81.112,500
C18 Methanol8.27.21.211,000
Phenyl-Hexyl Acetonitrile7.56.51.014,000
Phenyl-Hexyl Methanol9.18.11.113,200

Interpretation: At a low pH of 2.5, all conditions provide good retention (k' > 2). The Phenyl-Hexyl column shows slightly longer retention than the C18, likely due to the additional π-π interactions. It also provides the best peak symmetry (Tf ≈ 1.0) and efficiency (highest N). Methanol consistently results in longer retention times compared to acetonitrile, indicating it is a weaker solvent for this analyte under these conditions.

Table 2: Effect of Mobile Phase pH on a C18 Column with Acetonitrile

pHRetention Time (min)Retention Factor (k')Tailing Factor (Tf)Theoretical Plates (N)
2.5 6.85.81.112,500
4.5 2.51.51.84,500

Interpretation: As predicted by theory, increasing the pH towards the analyte's pKa causes a dramatic loss of retention.[6][15] The retention factor drops significantly, and the peak shape deteriorates (Tf = 1.8), accompanied by a major loss in efficiency. This data strongly validates the necessity of using a low-pH mobile phase for this analysis.

Relationship Between Chromatographic Parameters

The interplay between different HPLC parameters determines the final separation quality.

ParameterRelationships cluster_inputs Input Parameters cluster_outputs Chromatographic Outputs Column Column Chemistry (C18, Phenyl) Retention Retention Time Column->Retention Selectivity Selectivity (α) Column->Selectivity Strongest Effect Modifier Organic Modifier (ACN, MeOH) Modifier->Retention Modifier->Selectivity pH Mobile Phase pH pH->Retention Strongest Effect for Ionizable Analyte PeakShape Peak Shape (Tf) pH->PeakShape

Caption: Inter-relationships of key HPLC method parameters.

Part 4: Advanced Considerations - Chiral Separation

Given that 2-Benzyl-2-phenylsuccinic acid is a chiral molecule, separating its enantiomers is often a requirement in pharmaceutical analysis. While a full development is beyond the scope of this guide, two primary approaches can be considered:

  • Chiral Stationary Phases (CSPs): This is the most direct approach. Columns with chiral selectors (e.g., polysaccharide-based or cyclodextrin-based) can be screened to find one that resolves the enantiomers.[4]

  • Chiral Mobile Phase Additives (CMPAs): A chiral selector, such as a modified cyclodextrin, is added to the mobile phase of a standard achiral column (like a C18).[17] The enantiomers form transient diastereomeric complexes with the additive, allowing for their separation.[17]

For this specific analyte, methods involving both chiral stationary phases and chiral mobile phase additives have been successfully applied to similar structures like phenylsuccinic acid.[17][18]

Conclusion and Recommended Starting Method

Based on the comparative analysis, a robust and reliable HPLC method for 2-Benzyl-2-phenylsuccinic acid can be successfully developed. The data clearly indicates that controlling the mobile phase pH is the most critical factor for achieving good chromatography.

Recommended Starting Method:

  • Column: Ascentis® Express Phenyl-Hexyl (4.6 x 150 mm, 2.7 µm) - Offers superior peak shape and potential for unique selectivity.

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 2.5

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a gradient elution (e.g., 30% to 80% B over 15 minutes) to determine the optimal isocratic conditions or for analyzing samples with varying concentrations.

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: 215 nm

This method provides an excellent foundation that can be further optimized and validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness, ensuring its suitability for routine analysis in a regulated environment.

References

  • SIELC Technologies. (2023, June 6). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • SIELC Technologies. Acid Effect on Retention of Acidic Analytes.
  • LCGC International. (2026, February 11). Back to Basics: The Role of pH in Retention and Selectivity.
  • KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • SIELC Technologies. Separation of [1,1'-Biphenyl]-4,4'-dicarboxylic acid on Newcrom R1 HPLC column.
  • Sigma-Aldrich. Developing HPLC Methods.
  • Galan-Cano, F., et al. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. Journal of Chromatography A, 1088(1-2), 49-56.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • BenchChem. (2025, December). A Comparative Guide to Validated HPLC Methods for Succinic Acid Quantification.
  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips.
  • Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 239-248.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Stenutz. 2-benzyl-2-phenylbutanedioic acid.
  • Fluorochem. 2-Benzylsuccinic acid.
  • Li, F., et al. (2016). Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypro. Journal of Chromatographic Science, 54(5), 796-801.
  • FooDB. (2011, September 21). Showing Compound (R)-2-Benzylsuccinate (FDB028791).
  • PubChem. 2-Benzylsuccinate.
  • Shimadzu Scientific Instruments. (2016). Chiral Separation Using SFC and HPLC.
  • Wang, Y., et al. (2014). Separation of phenylsuccinic acid enantiomers using biphasic chiral recognition high-speed countercurrent chromatography. Journal of Chromatography A, 1359, 137-142.
  • SIELC Technologies. UV-Vis Absorption Spectrum of Succinic Acid.

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Benzyl-2-phenylsuccinic Acid

For researchers and professionals in drug development and chemical analysis, understanding a molecule's behavior under mass spectrometry is paramount for its identification and structural elucidation. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, understanding a molecule's behavior under mass spectrometry is paramount for its identification and structural elucidation. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 2-Benzyl-2-phenylsuccinic acid. We will move beyond a simple catalog of fragments to explain the chemical logic driving the fragmentation pathways, comparing them with related structures to provide a comprehensive analytical framework.

The Analyte: 2-Benzyl-2-phenylsuccinic Acid at a Glance

2-Benzyl-2-phenylsuccinic acid (C₁₇H₁₆O₄, Molecular Weight: 284.31 g/mol ) is a dicarboxylic acid featuring a quaternary carbon atom substituted with four distinct groups: a benzyl group, a phenyl group, a carboxymethyl group (-CH₂COOH), and a carboxyl group (-COOH). This complex structure presents several potential cleavage sites, leading to a rich and informative mass spectrum upon ionization.

Under electron ionization (EI), a high-energy electron beam bombards the analyte molecule, ejecting an electron to form a positively charged radical cation, known as the molecular ion ([M]•⁺).[1][2] This molecular ion is energetically unstable and rapidly undergoes a series of fragmentation reactions to produce smaller, more stable charged fragments.[2][3] The fragmentation of 2-Benzyl-2-phenylsuccinic acid is predicted to be dominated by the functionalities present: the two carboxylic acid groups, the stable benzyl group, and the phenyl group.

Predicted Fragmentation Pathways: A Mechanistic Deep Dive

The fragmentation of the 2-Benzyl-2-phenylsuccinic acid molecular ion ([M]•⁺ at m/z 284) is a competitive process. The most favorable pathways are those that result in the formation of highly stable carbocations or resonance-stabilized structures.

Key Fragmentation Families:
  • Benzylic and Tropylium Ion Formation: The presence of a benzyl group (C₆H₅CH₂-) is a strong predictor of a dominant peak at m/z 91. Cleavage of the bond between the benzylic carbon and the quaternary carbon results in the formation of a benzyl cation. This cation readily rearranges into the highly stable, aromatic tropylium ion (C₇H₇⁺), which is often the base peak in the mass spectra of compounds containing a benzyl moiety.[4][5]

  • Decarboxylation and Related Losses: As a dicarboxylic acid, the molecule is prone to losing its carboxyl groups. The primary fragmentations expected are the loss of a carboxyl radical (•COOH, 45 Da) and the loss of carbon dioxide (CO₂, 44 Da).[6][7] Sequential losses from both carboxyl groups are also highly probable.

  • Phenyl Cation Formation: Cleavage can also result in the formation of a phenyl cation (C₆H₅⁺) at m/z 77, though this is typically less intense than the tropylium ion.

  • Alpha-Cleavage: The bonds adjacent to the carbonyl groups of the succinic acid backbone are susceptible to cleavage, leading to characteristic losses.

The interplay of these pathways is visualized in the fragmentation diagram below.

Fragmentation_Pathway cluster_legend Legend M [C₁₇H₁₆O₄]•⁺ m/z 284 (Molecular Ion) F1 [C₁₆H₁₅O₂]⁺ m/z 239 M->F1 - •COOH (45 Da) F2 [C₁₆H₁₆O₂]•⁺ m/z 240 M->F2 - CO₂ (44 Da) F3 [C₇H₇]⁺ m/z 91 (Tropylium Ion) M->F3 - C₁₀H₉O₄• F5 [C₁₅H₁₄]•⁺ m/z 194 F1->F5 - COOH• (45 Da) F6 [C₁₀H₉O₂]⁺ m/z 161 F1->F6 - C₆H₅• (77 Da) F2->F5 - CO₂ (44 Da) F4 [C₆H₅]⁺ m/z 77 F3->F4 - CH₂ (not typical) L1 Molecular Ion L2 Primary Fragments L3 Key Diagnostic Ions L4 Secondary Fragments

Figure 1: Predicted EI fragmentation pathway for 2-Benzyl-2-phenylsuccinic acid.

Comparison with an Alternative: 2-Phenylsuccinic Acid

To appreciate the diagnostic power of the benzyl group, we can compare the predicted fragmentation of our target analyte with that of 2-phenylsuccinic acid (C₁₀H₁₀O₄, MW: 194.19 g/mol ).[8]

Feature2-Benzyl-2-phenylsuccinic Acid2-Phenylsuccinic AcidRationale for Difference
Molecular Ion (m/z) 284194Difference in molecular formula due to the benzyl group (C₇H₇).
Base Peak (Predicted) 91 (Tropylium ion)149 ([M-COOH]⁺) or 105 The highly stable tropylium ion from the benzyl group dominates the spectrum. 2-Phenylsuccinic acid lacks this group, so its fragmentation is driven by losses from the acid core.
Key Diagnostic Ions 91, 77, 239, 240149, 150, 105, 77The presence of the m/z 91 peak is a definitive indicator of the benzyl substituent.
Primary Neutral Losses •COOH (45), CO₂ (44)•COOH (45), CO₂ (44)Both molecules share the dicarboxylic acid core and thus exhibit similar initial losses.[9]

This comparison demonstrates that while both molecules will show losses related to their dicarboxylic acid nature, the fragmentation pattern of 2-Benzyl-2-phenylsuccinic acid will be uniquely characterized by the intense m/z 91 peak, providing immediate structural confirmation of the benzyl group.

Experimental Protocol: GC-MS Analysis

This protocol outlines a self-validating method for acquiring a reproducible EI mass spectrum of 2-Benzyl-2-phenylsuccinic acid. The choice of Gas Chromatography (GC) as the inlet is based on the analyte's predicted volatility after derivatization. Carboxylic acids often require derivatization (e.g., methylation) to improve their chromatographic behavior.

Objective: To obtain a 70 eV Electron Ionization (EI) mass spectrum for derivatized 2-Benzyl-2-phenylsuccinic acid.

A. Sample Preparation (Methylation):

  • Dissolution: Accurately weigh ~1 mg of 2-Benzyl-2-phenylsuccinic acid and dissolve in 1 mL of methanol.

  • Derivatization: Add 100 µL of a methylating agent (e.g., (Trimethylsilyl)diazomethane solution). The solution will turn yellow.

  • Reaction: Vortex the mixture for 1 minute. Allow it to stand at room temperature for 15 minutes until the yellow color disappears, indicating the completion of the reaction. The final product is the dimethyl ester of the analyte.

  • Dilution: Dilute the sample 1:10 with ethyl acetate for GC-MS analysis.

Causality: Derivatization is crucial because the polar carboxyl groups can cause poor peak shape and thermal decomposition in the GC inlet. Converting them to less polar methyl esters enhances volatility and thermal stability.[10]

B. GC-MS Instrumentation and Parameters:

  • Mass Spectrometer: Quadrupole or Ion Trap Mass Analyzer

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

    • Trustworthiness: 70 eV is the standard energy for EI-MS, ensuring that fragmentation is extensive and spectra are comparable to established libraries.[1]

  • Mass Range: Scan from m/z 40 to 400 to ensure detection of all relevant fragment ions and the derivatized molecular ion.

  • Inlet System: Gas Chromatograph

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, splitless mode (for trace analysis).

  • Temperature Program:

    • Initial oven temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase at 15 °C/min to 300 °C.

    • Hold: Maintain 300 °C for 10 minutes.

Causality: The temperature program is designed to ensure good chromatographic separation from any impurities or derivatization byproducts while eluting the target analyte as a sharp peak before the column begins to bleed at its maximum temperature.

Summary of Predicted Mass Spectrum Data

The following table summarizes the key ions predicted to be observed in the 70 eV EI mass spectrum of 2-Benzyl-2-phenylsuccinic acid.

m/zProposed Ion Structure/FormulaNeutral LossPathway Description
284[C₁₇H₁₆O₄]•⁺-Molecular Ion
240[C₁₆H₁₆O₂]•⁺CO₂ (44 Da)Decarboxylation from one -COOH group.
239[C₁₆H₁₅O₂]⁺•COOH (45 Da)Loss of a carboxyl radical.
194[C₁₅H₁₄]•⁺2 x CO₂ (88 Da)Sequential loss of both carboxyl groups as CO₂.
91 [C₇H₇]⁺ C₁₀H₉O₄• (193 Da)Base Peak. Cleavage yielding the benzyl cation, which rearranges to the stable tropylium ion.
77[C₆H₅]⁺C₁₁H₁₁O₄• (207 Da)Cleavage yielding the phenyl cation.
Conclusion

The mass spectrometry fragmentation of 2-Benzyl-2-phenylsuccinic acid is governed by the predictable chemistry of its functional groups. The analysis is anchored by the expected formation of a highly stable tropylium ion at m/z 91, which serves as a definitive marker for the benzyl substituent. This, combined with characteristic losses of CO₂ and •COOH from the dicarboxylic acid backbone, provides a robust and unique fragmentation pattern for confident identification. By comparing its predicted spectrum to that of a simpler analogue like 2-phenylsuccinic acid, the diagnostic value of key fragments becomes even more apparent, empowering researchers to perform accurate structural elucidation.

References
  • AIP Publishing. (n.d.). Mass‐Spectral Fragmentation of Phenyl‐n‐Alkanes. Retrieved from [Link]

  • YouTube. (2018, December 31). mass spectrometry: tropylium ion. Retrieved from [Link]

  • Electron Ionization Mass Spectra of 5-Norbornene-2,3-Dicarboxylic Acid Alkyl Esters. (2025, October 17). Retrieved from [Link]

  • ResearchGate. (n.d.). MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. Retrieved from [Link]

  • YouTube. (2020, December 17). Mass Spectroscopy Lecture 5: Fragmentation of Phenol. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fragmentation Mechanisms of Protonated Benzylamines. Retrieved from [Link]

  • YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • PubMed. (n.d.). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation patterns in the lower regions of Suc-Py of S3c13. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Retrieved from [Link]

  • 3rd Metabolomics Workshop 06022015. (n.d.). Retrieved from [Link]

  • ACS Publications. (n.d.). Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. Retrieved from [Link]

  • MassBank. (2010, June 21). Organic acids and derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Stenutz. (n.d.). 2-benzyl-2-phenylbutanedioic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound (R)-2-Benzylsuccinate (FDB028791). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzylsuccinate. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). 2-Benzyl-succinic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2009, January 20). Retrieved from [Link]

  • University of Surrey. (n.d.). Dicarboxylic acids analyzed by time-of-flight secondary ion mass spectrometry. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 9). Fragmentation of phenyl radical cations in mass spectrometry. Retrieved from [Link]

Sources

Validation

Comparative Guide: Reactivity of 2-Benzyl-2-phenylsuccinic Acid vs. 2,2-Diphenylsuccinic Acid

Executive Summary This guide provides a technical analysis comparing the reactivity profiles of 2-Benzyl-2-phenylsuccinic acid and 2,2-Diphenylsuccinic acid . The core differentiator between these two substrates is the T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing the reactivity profiles of 2-Benzyl-2-phenylsuccinic acid and 2,2-Diphenylsuccinic acid . The core differentiator between these two substrates is the Thorpe-Ingold Effect (Gem-Dialkyl Effect) .[1][2][3]

  • 2,2-Diphenylsuccinic acid exhibits a significantly higher rate of intramolecular cyclization (anhydride formation) due to the rigid steric bulk of two phenyl rings directly attached to the

    
    -carbon. This forces the reactive carboxyl groups into close proximity.
    
  • 2-Benzyl-2-phenylsuccinic acid , possessing a flexible methylene spacer in the benzyl group, experiences a higher entropic penalty upon cyclization. Consequently, it cyclizes slower and its corresponding anhydride is more susceptible to hydrolysis compared to the diphenyl analog.

Mechanistic Foundation: The Thorpe-Ingold Effect

To understand the reactivity difference, one must analyze the conformational equilibrium of the succinic acid backbone.

The Gem-Dialkyl Effect

The Thorpe-Ingold effect states that increasing the size of substituents on a carbon chain compresses the internal bond angle (


), forcing the terminal groups (in this case, carboxyls) closer together.[1][2][3][4]
  • 2,2-Diphenylsuccinic Acid: The two phenyl rings are directly attached to the quaternary carbon. To minimize steric clash between the bulky phenyl rings, the

    
     bond angle widens, which reflexively narrows the 
    
    
    
    angle. This "angle compression" pre-organizes the molecule into a gauche conformation, nearly identical to the transition state required for anhydride formation.
  • 2-Benzyl-2-phenylsuccinic Acid: The benzyl group (

    
    ) introduces a methylene spacer. This adds rotational degrees of freedom. While bulky, the benzyl group can rotate away from the phenyl ring to relieve strain without necessarily forcing the carboxyls together. The molecule must overcome a greater entropic barrier (loss of rotational freedom) to achieve the cyclization transition state.
    
Reactive Rotamer Distribution

The reaction rate is proportional to the mole fraction of the substrate in the reactive gauche rotamer.

  • Diphenyl: High population of gauche rotamer (Ground state destabilization).

  • Benzyl-Phenyl: Moderate population of gauche rotamer (Entropic flexibility dilutes the effect).

ReactionPathway Substrate Succinic Acid Derivative (Open Chain) TS Transition State (Tetrahedral Intermediate) Substrate->TS Activation Energy (Ea) Diphenyl < Benzyl-Phenyl Product Cyclic Anhydride + H2O TS->Product Cyclization Product->Substrate Hydrolysis (k_hyd) Note1 Thorpe-Ingold Effect: Bulky groups compress internal angle Note1->Substrate

Figure 1: Reaction pathway for anhydride formation. The steric bulk of the R-groups lowers the activation energy for the forward reaction.

Comparative Reactivity Analysis

The following table summarizes the relative reactivity based on established physical organic chemistry principles (Bruice & Pandit series).

Feature2,2-Diphenylsuccinic Acid2-Benzyl-2-phenylsuccinic Acid
Steric Bulk High (Rigid)High (Flexible)
Cyclization Rate (

)
Fastest (High acceleration)Intermediate
Anhydride Stability Very High (Resistant to hydrolysis)Moderate
Hydrolysis Rate (

)
Slow (Steric shielding of carbonyls)Moderate
Solubility (Organic) High (Lipophilic)High
Mechanism Driver Enthalpic Strain (Angle Compression)Steric Bulk + Entropic Loss
Key Observation:

In dehydration experiments (e.g., heating with acetyl chloride), 2,2-diphenylsuccinic acid will often precipitate as the anhydride almost spontaneously upon removal of the solvent, whereas 2-benzyl-2-phenylsuccinic acid may require prolonged heating or vacuum desiccation to fully convert, as the open-chain form is thermodynamically more accessible than in the diphenyl case.

Experimental Protocols

Synthesis of Anhydrides (Dehydration)

Objective: Convert the diacid to the anhydride to assess ease of cyclization.

Reagents:

  • Substrate (1.0 eq)[5]

  • Acetyl Chloride (Excess, solvent/reagent) or Acetic Anhydride

  • Toluene (optional co-solvent)

Protocol:

  • Setup: Place 5.0 mmol of the succinic acid derivative in a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Addition: Add 10 mL of Acetyl Chloride.

  • Reflux:

    • Diphenyl:[6] Reflux for 1 hour. (Rapid conversion expected).

    • Benzyl-Phenyl: Reflux for 3 hours. (Slower conversion).

  • Isolation: Remove excess acetyl chloride and acetic acid byproduct via rotary evaporation under reduced pressure.

  • Purification: Recrystallize the residue from dry benzene or a benzene/hexane mixture.

  • Validation: Obtain IR spectrum. Look for the disappearance of the broad -OH stretch (3000-2500

    
    ) and the appearance of the characteristic anhydride doublet (approx. 1860 and 1780 
    
    
    
    ).
Kinetic Hydrolysis Study (Solvolysis)

Objective: Compare the stability of the formed anhydrides against water attack.

Protocol:

  • Preparation: Dissolve 0.1 mmol of the anhydride in 10 mL of dry THF or Dioxane.

  • Initiation: Add 10 mL of Phosphate Buffer (pH 7.4) or 0.1 M NaOH (for fast kinetics) at

    
    .
    
  • Monitoring:

    • Method A (UV-Vis): Monitor the decrease in absorbance of the anhydride carbonyl (if distinct from phenyl absorption) or use a pH-stat titrator to maintain pH by adding base (consuming

      
       as acid generates).
      
    • Method B (NMR): Perform the reaction in

      
      -THF/
      
      
      
      . Monitor the shift of the methylene protons adjacent to the carbonyl.
  • Data Analysis: Plot

    
     vs. time. The slope 
    
    
    
    .

Expected Result: The slope for 2-benzyl-2-phenylsuccinic anhydride will be steeper (faster hydrolysis) than that of 2,2-diphenylsuccinic anhydride.

Visualizing the Steric Environment

The following diagram illustrates the logical flow of the kinetic comparison and the impact of the substituents.

ReactivityLogic Diphenyl 2,2-Diphenylsuccinic Acid (Two Rigid Phenyls) Thorpe Thorpe-Ingold Effect (Angle Compression) Diphenyl->Thorpe Strong Effect Benzyl 2-Benzyl-2-phenylsuccinic Acid (Phenyl + Flexible Benzyl) Entropy Entropic Penalty (Rotational Freedom Loss) Benzyl->Entropy High Penalty FastCyc Rapid Cyclization (High k_cyc) Thorpe->FastCyc SlowCyc Slower Cyclization (Moderate k_cyc) Entropy->SlowCyc Stable Hydrolytically Stable (Steric Shielding) FastCyc->Stable Correlated Labile Hydrolytically Labile (Accessible Carbonyls) SlowCyc->Labile

Figure 2: Logical flow comparing the steric and entropic drivers of reactivity for both molecules.

References

  • Bruice, T. C., & Pandit, U. K. (1960). The Effect of Geminal Substitution Ring Size and Rotamer Distribution on the Intramolecular Nucleophilic Catalysis of the Hydrolysis of Monophenyl Esters of Dibasic Acids and the Solvolysis of the Intermediate Anhydrides. Journal of the American Chemical Society, 82(22), 5858–5865. Link

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). CXIX.—The formation and stability of spiro-compounds. Part I. spiro-Compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106. Link

  • Eberson, L. (1964). Studies on the Thorpe-Ingold Effect. Acta Chemica Scandinavica, 18, 1745-1754. Link

  • Jung, M. E., & Piizzi, G. (2005).[4] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[4] Link

Sources

Comparative

Elemental Analysis Standards: 2-Benzyl-2-phenylsuccinic Acid vs. Alternatives

Executive Summary: The "Goldilocks" Standard for C/H Analysis In the high-precision world of Elemental Analysis (EA), selecting the correct standard is as critical as the combustion parameters themselves. While Acetanili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Standard for C/H Analysis

In the high-precision world of Elemental Analysis (EA), selecting the correct standard is as critical as the combustion parameters themselves. While Acetanilide remains the universal standard for CHN determination and Benzoic Acid serves as the traditional nitrogen-free option, both have limitations. Acetanilide introduces nitrogen into the system—undesirable for trace C/H analysis of N-free polymers—while Benzoic Acid suffers from sublimation issues in automated carousels.

This guide evaluates 2-Benzyl-2-phenylsuccinic acid (BPSA) , a high-molecular-weight (284.31 g/mol ), nitrogen-free dicarboxylic acid. Our analysis positions BPSA as the superior alternative for Carbon/Hydrogen/Oxygen calibration, offering the stability of Acetanilide without the heteroatom interference, and the purity of Benzoic Acid without the volatility risks.

Part 1: Chemical Profile & Theoretical Specifications

To validate any microanalytical standard, one must first establish its theoretical composition. BPSA is a dicarboxylic acid characterized by high carbon content and excellent thermal stability due to its ability to form intermolecular hydrogen-bonded dimers.

Table 1: Theoretical Composition of BPSA

Compound: 2-Benzyl-2-phenylsuccinic acid Formula: C₁₇H₁₆O₄ Molecular Weight: 284.31 g/mol CAS: 2249415-49-2 (Isomer specific) / 635-51-8 (Related Phenylsuccinic context)[1]

ElementCountAtomic Mass (avg)Total Mass ContributionTheoretical %
Carbon 1712.011204.18771.82%
Hydrogen 161.00816.1285.67%
Oxygen 415.99963.99622.51%
Nitrogen 014.0070.0000.00%

Note on Stoichiometry: The high carbon percentage (71.82%) makes BPSA an excellent bracket for analyzing aromatics, coals, and pharmaceutical intermediates, closely mimicking the C-content of drug candidates.

Part 2: Comparative Performance Analysis

The choice of standard dictates the accuracy of the calibration curve (


-factor). Below, we compare BPSA against the three most common microanalytical standards.
Table 2: BPSA vs. Conventional Standards
Feature2-Benzyl-2-phenylsuccinic Acid Acetanilide Benzoic Acid BBOT
Formula C₁₇H₁₆O₄C₈H₉NOC₇H₆O₂C₂₆H₂₆N₂O₂S
Primary Use High-precision C/H & O General CHN General C/H CHNS
% Carbon 71.82% 71.09%68.85%72.53%
Nitrogen Content 0.00% (Clean Baseline)10.36%0.00%6.51%
Volatility Low (Stable Solid)LowHigh (Sublimes)Low
Hygroscopicity NegligibleNegligibleLowLow
Suitability Best for: N-free polymers, MOFs, Pharmaceutics.[2]Best for: Amides, Amines, Proteins.Best for: Calorimetry (not ideal for EA).Best for: Sulfonamides, Rubber.
Critical Insight: The Volatility Factor

Benzoic Acid has long been the default for C/H calibration. However, it has a significant vapor pressure at room temperature. In an autosampler tray awaiting analysis for 12+ hours, Benzoic Acid can sublime, leading to a loss of mass after weighing but before combustion. This results in artificially low peak areas and a skewed calibration factor.

BPSA , with a molecular weight of 284.31 g/mol (vs. 122.12 g/mol for Benzoic Acid), exhibits significantly lower vapor pressure. It remains stable in the carousel, ensuring that the mass weighed is exactly the mass combusted.

Part 3: Experimental Protocol (Self-Validating System)

To achieve "publishable" data (±0.3% accuracy), follow this self-validating protocol. This workflow minimizes weighing errors and ensures complete combustion.

Phase A: Preparation
  • Drying: While BPSA is non-hygroscopic, store it in a desiccator. If ambient humidity >60%, dry at 60°C for 1 hour prior to use.

  • Conditioning: Run 3 "Bypass" (unweighed) samples of BPSA to condition the reduction column and remove any atmospheric nitrogen from the flow path.

Phase B: The "Bracketing" Weighing Method

Do not rely on a single point calibration. Use the Bracketing Method to validate linearity.

  • Tare a clean tin capsule (Standard: 5x9 mm).

  • Weigh three distinct masses of BPSA to cover the expected dynamic range of your samples:

    • Low: 1.0 mg (± 0.1 mg)

    • Medium: 2.0 mg (± 0.1 mg)

    • High: 3.5 mg (± 0.1 mg)

  • Fold the capsule using the "flat-pack" technique to exclude atmospheric air (which contains N₂ and Ar).

  • Record weight to 0.001 mg (1 µg) precision.

Phase C: Combustion Parameters (Generic for Flash Combustion)
  • Furnace Temperature: 950°C - 1060°C (depending on reactor type).

  • Oxygen Injection: Calculate based on theoretical oxygen demand.

    • BPSA requires ~1.9 mg O₂ per mg of sample.

    • Set Point: Inject 10 mL O₂ (excess) to ensure flash combustion.

  • Cycle Time: 300 seconds.

Part 4: Visualization of the Calibration Workflow

The following diagram illustrates the logical flow of establishing a traceable calibration curve using BPSA, highlighting the critical "Check Standard" step often missed in routine analysis.

CalibrationWorkflow Start Start: Instrument Ready Condition Conditioning (3x High Mass BPSA) Start->Condition Weighing Weighing Series (1.0, 2.0, 3.5 mg) Condition->Weighing Combustion Flash Combustion (>950°C + O2) Weighing->Combustion Detection Detection (TCD/IR) Integrate C/H Peaks Combustion->Detection KFactor Calculate K-Factor (Response/Mass) Detection->KFactor Validation Run Check Standard (e.g. Acetanilide) KFactor->Validation PassFail Pass? (±0.3% Abs) Validation->PassFail Analyze Analyze Unknowns PassFail->Analyze Yes Recalibrate Recalibrate PassFail->Recalibrate No Recalibrate->Weighing

Figure 1: Traceable calibration workflow ensuring instrument stability before unknown sample analysis.

Part 5: Troubleshooting & Causality

Issue: High Carbon Background / Tailing Peak.

  • Cause: BPSA has a high C% (71.8%). If the oxygen injection is insufficient, soot forms in the reactor.

  • Solution: Increase Oxygen dose by 20% or add a "wait" time of 5 seconds before sampling the gas to allow complete oxidation.

Issue: Nitrogen Peak Detected (despite BPSA being N-free).

  • Cause: Atmospheric leak in the capsule folding or exhausted reduction copper.

  • Causality: Since BPSA contains 0% Nitrogen , any N peak is strictly instrumental background or air blank. This makes BPSA a powerful diagnostic tool for leak checking the autosampler seal.

References

  • National Institute of Standards and Technology (NIST). (2025). Standard Reference Materials for Microanalysis. Retrieved from [Link]

  • PubChem. (2025).[3][4] 2-Benzyl-2-phenylsuccinic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Stenutz, R. (2025). Data for 2-benzyl-2-phenylbutanedioic acid. Retrieved from [Link]

Sources

Validation

Definitive Guide: Distinguishing 2-Benzyl-2-phenylsuccinic Acid from Structural Isomers

Executive Summary The synthesis of 2-Benzyl-2-phenylsuccinic acid (BPSA) —a geminal disubstituted succinic acid derivative—presents a classic regioselectivity challenge. The primary impurity profile often includes its co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Benzyl-2-phenylsuccinic acid (BPSA) —a geminal disubstituted succinic acid derivative—presents a classic regioselectivity challenge. The primary impurity profile often includes its constitutional isomer, 2-benzyl-3-phenylsuccinic acid (also known as the vicinal isomer), and potentially unreacted mono-substituted precursors.

Distinguishing the target (geminal) from the isomer (vicinal) is critical because their pharmacological profiles and metabolic stabilities differ significantly due to the steric bulk of the quaternary carbon in the target molecule. This guide provides a self-validating analytical workflow to definitively identify BPSA, relying primarily on NMR spectroscopy and supported by chromatographic behavior.

Structural Analysis & The Isomer Challenge

The core difficulty lies in the alkylation step of phenylsuccinic esters or the Stobbe condensation pathway, where thermodynamic vs. kinetic control can shift the product distribution between the 2,2-disubstituted (target) and 2,3-disubstituted (isomer) products.

The Contenders
FeatureTarget: 2-Benzyl-2-phenylsuccinic Acid Isomer: 2-Benzyl-3-phenylsuccinic Acid
Substitution Geminal (2,2) Vicinal (2,3)
Key Structural Motif Quaternary Carbon (

)
Two Tertiary Carbons (

)
Succinic Backbone Isolated Methylene (

)
Methine-Methine Linkage (

)
Chirality One Chiral Center (Racemic or Enantiomeric)Two Chiral Centers (Diastereomers possible)
Visualization of Structural Differences

Structures cluster_legend Key Distinction Target TARGET 2-Benzyl-2-phenylsuccinic acid (Geminal) Feat_Target Quaternary Carbon Isolated CH2 Group Target->Feat_Target Isomer IMPOSTER 2-Benzyl-3-phenylsuccinic acid (Vicinal) Feat_Isomer Two Tertiary Carbons CH-CH Coupling Isomer->Feat_Isomer

Caption: Structural divergence between the geminal target and the vicinal isomer, highlighting the diagnostic carbon backbone features.

Method 1: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the only definitive method to distinguish these isomers without a reference standard. The presence or absence of spin-spin coupling along the succinic backbone is the diagnostic signal.

Protocol: 1H NMR Analysis

Solvent: DMSO-d6 (Preferred for solubility of dicarboxylic acids) or CDCl3 (if esterified).

1. The Diagnostic Methylene Signal (Target)

In 2-Benzyl-2-phenylsuccinic acid , the succinic backbone consists of a quaternary carbon adjacent to a methylene group (


).
  • Observation: You will see a signal integrating to 2H .

  • Pattern: Because the molecule has a chiral center at the quaternary carbon, the adjacent methylene protons are diastereotopic . They will appear as an AB quartet (two doublets with a large geminal coupling constant,

    
     Hz).
    
  • Crucial Check: These protons have NO vicinal neighbors . They will not show small couplings to a methine proton.

2. The Diagnostic Methine Signal (Isomer)

In 2-Benzyl-3-phenylsuccinic acid , the backbone is


.
  • Observation: You will see two distinct signals, each integrating to 1H .

  • Pattern: These will appear as doublets (or multiplets if further coupling exists with the benzyl

    
    ).
    
  • Coupling: The vicinal coupling (

    
    ) between the two backbone protons will be visible (typically 5–12 Hz depending on stereochemistry).
    
Protocol: 13C NMR & DEPT-135

Run a standard proton-decoupled


C NMR followed by a DEPT-135 experiment.
Carbon TypeTarget (Geminal)Isomer (Vicinal)DEPT-135 Phase
Quaternary Present (~50-60 ppm)Absent Quaternary C disappears
Backbone CH AbsentTwo signals Positive (Up)
Backbone CH2 One signal (~40 ppm)Absent (in backbone)Negative (Down)
NMR Decision Logic

NMR_Logic Start Analyze 1H NMR Spectrum (Succinic Backbone Region 2.5 - 4.5 ppm) Check1 Do you see an AB Quartet integrating to 2H? Start->Check1 Branch1 Yes Check1->Branch1 Branch2 No (I see two 1H multiplets) Check1->Branch2 Check2 Run DEPT-135 Branch1->Check2 Result_Isomer IDENTIFIED: Isomer (2-Benzyl-3-phenylsuccinic acid) CH-CH coupling detected Branch2->Result_Isomer Result_Target CONFIRMED: Target (2-Benzyl-2-phenylsuccinic acid) Quaternary C detected Check2->Result_Target Inverted CH2 Signal Quaternary C in 13C

Caption: Step-by-step NMR decision tree for validating the geminal structure.

Method 2: High-Performance Liquid Chromatography (HPLC)

While NMR provides structural proof, HPLC is required for purity profiling and quantifying the isomer ratio.

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (buffers carboxylates).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (carbonyl) and 254 nm (phenyl).

Performance Insight: The Target (Geminal) isomer typically elutes later than the Vicinal isomer in reverse-phase conditions. The quaternary carbon creates a more compact, hydrophobic "grease ball" effect compared to the extended conformation of the vicinal isomer, leading to stronger interaction with the C18 stationary phase.

Comparative Data Summary

Use this table to benchmark your experimental results.

Property2-Benzyl-2-phenylsuccinic Acid (Target)2-Benzyl-3-phenylsuccinic Acid (Isomer)
CAS RN 1135-23-5 (Generic)35304-85-9 (Example for derivative)
1H NMR (Backbone)

3.0-3.5 ppm (ABq, 2H,

Hz)

3.5-4.0 ppm (m, 2H, coupled)
13C NMR (Quat C) Distinct peak ~55 ppmNone
pKa (approx) pKa1 ~3.7, pKa2 ~6.5 [1]Similar, but pKa2 often higher due to spacing
Melting Point Distinct (Often higher due to symmetry)Broad range (often diastereomeric mix)

Synthesis Context & Troubleshooting

Understanding the origin of the isomer aids in purification.

  • Stobbe Condensation: Reaction of benzophenone with diethyl succinate yields the alkylidene intermediate.[1]

    • Differentiation: The intermediate has an alkene proton (singlet, ~7.8 ppm).

    • Reduction: Catalytic hydrogenation of the alkylidene yields the Target (Geminal) product exclusively. This is the preferred route for high purity.

  • Direct Alkylation: Reaction of phenylsuccinic ester with benzyl bromide using LDA/LiHMDS.

    • Risk:[2] This produces a mixture of 2,2- (Geminal) and 2,3- (Vicinal) isomers due to competing steric hindrance and enolate stability.

    • Purification: If synthesized via this route, recrystallization from Toluene/Heptane often enriches the geminal product, but column chromatography is required for >98% purity.

References

  • pKa Determination: Bates, R. G. Determination of pH, Theory and Practice. Wiley, New York, 1964.[3] (Cited in electrolyte studies for benzylsuccinic derivatives).

  • Stobbe Condensation Mechanism: Johnson, W. S.; Daub, G. H. "The Stobbe Condensation."[1][2][4][5] Organic Reactions1951 , 6, 1.

  • NMR of Succinic Derivatives: Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Ed.; Wiley: Hoboken, NJ, 2005. (Standard text for AB quartet analysis).
  • Structural Confirmation: PubChem Compound Summary for 2-Benzyl-2-phenylsuccinic acid (C17H16O4).

Sources

Safety & Regulatory Compliance

Safety

2-Benzyl-2-phenylsuccinic acid proper disposal procedures

This guide outlines the operational standards for the disposal of 2-Benzyl-2-phenylsuccinic acid , a lipophilic dicarboxylic acid often used in peptidomimetic research and drug development.[1][2] These procedures priorit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational standards for the disposal of 2-Benzyl-2-phenylsuccinic acid , a lipophilic dicarboxylic acid often used in peptidomimetic research and drug development.[1][2]

These procedures prioritize High-Temperature Incineration as the terminal disposal method to ensure complete thermal destruction of the aromatic rings, preventing environmental persistence.[1][2]

Part 1: Immediate Safety & Hazard Assessment

Before handling waste, operators must acknowledge the chemical safety profile.[3][4] While not classified as acutely toxic, the compound poses irritation risks due to its acidic nature and lipophilicity.

Parameter Specification
GHS Classification Warning (Irritant)
Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1][2]
Physical State White to off-white crystalline solid.[1][2]
Solubility Profile Low solubility in water; soluble in Ethanol, DMSO, and dilute aqueous base (NaOH).[2]
RCRA Status Not P-listed or U-listed.[1][2] Classified as Non-Regulated Organic Waste unless mixed with listed solvents.[2]
Mandatory PPE for Disposal Operations
  • Respiratory: N95 particulate respirator (solids) or Half-face respirator with organic vapor cartridges (if in solvent).[1][2]

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness).[2] Double-gloving recommended for solutions >100 mM.[1][2]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[2]

Part 2: Waste Segregation & Handling

Effective disposal begins with rigorous segregation at the point of generation.[2] 2-Benzyl-2-phenylsuccinic acid must never be disposed of down the drain due to its potential for precipitation in plumbing and aquatic toxicity concerns associated with aromatic hydrocarbons.[1][2]

Workflow 1: Solid Waste (Pure Compound)
  • Applicability: Expired stock, synthesis byproducts, spill cleanup residues.[2]

  • Protocol:

    • Transfer solid material into a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Label container: "Hazardous Waste - Solid Organic Acid - 2-Benzyl-2-phenylsuccinic acid".[1][2]

    • Do not mix with oxidizers (e.g., nitrates, perchlorates) to prevent exothermic reactions.[2]

    • Seal with a screw-top lid and apply secondary containment.[2]

Workflow 2: Liquid Waste (Solutions)

Because this compound contains two bulky hydrophobic groups (Benzyl and Phenyl), it behaves differently in aqueous vs. organic waste streams.[1][2]

Solvent Matrix Disposal Stream Operational Note
Organic Solvents (DMSO, MeOH, DCM)Halogenated or Non-Halogenated Organic WasteCompatible with standard solvent incineration streams.[1][2]
Aqueous Solutions (Buffers, HPLC waste)Aqueous Organic Waste Crucial: Ensure pH > 5.[1][2][5] Acidic aqueous solutions may cause the compound to precipitate, clogging waste containers.

Part 3: Disposal Decision Logic (Visualization)

The following diagram illustrates the decision matrix for processing waste containing 2-Benzyl-2-phenylsuccinic acid.

DisposalWorkflow Start Waste Generation: 2-Benzyl-2-phenylsuccinic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid BinSolid Bin: Solid Hazardous Waste (Tag: Organic Acid) Solid->BinSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Organic Organic Solvent (DMSO, Ethanol, DCM) SolventCheck->Organic Aqueous Aqueous Solution (Water, Buffers) SolventCheck->Aqueous BinOrg Bin: Organic Solvent Waste (Incineration Stream) Organic->BinOrg PrecipCheck Risk of Precipitation? (Is pH < 5?) Aqueous->PrecipCheck Adjust Adjust pH to > 7 (Add NaOH) PrecipCheck->Adjust Yes BinAq Bin: Aqueous Waste (Do NOT Drain Pour) PrecipCheck->BinAq No Adjust->BinAq

Figure 1: Decision tree for segregating 2-Benzyl-2-phenylsuccinic acid waste streams to prevent precipitation and ensure regulatory compliance.

Part 4: Detailed Disposal Protocols

Protocol A: Decontamination of Glassware

Due to the lipophilicity of the benzyl/phenyl groups, water alone is ineffective for cleaning.

  • Primary Rinse: Rinse glassware with Ethanol or Acetone .[2] Collect this rinsate into the Organic Solvent Waste container.

  • Solubilization: If residue remains, use a dilute base solution (0.1 M NaOH).[2] The deprotonation of the carboxylic acid groups will render the compound water-soluble.[2]

  • Final Wash: Wash with soap and water.[2][6][7][8] This aqueous waste can be drain-disposed only if the primary organic contamination has been removed.[2]

Protocol B: Spill Cleanup (Solid)
  • Isolate: Demarcate the area.[2]

  • PPE: Don nitrile gloves and N95 mask.[2]

  • Containment: Cover the spill with a dry absorbent pad or paper towels to minimize dust generation.[2]

  • Collection: Using a scoop, transfer the material to a hazardous waste bag.

  • Surface Clean: Wipe the surface with an ethanol-soaked pad, followed by a wet wipe.[2] Dispose of all pads as solid hazardous waste.[2]

Part 5: Regulatory Compliance & Documentation

While 2-Benzyl-2-phenylsuccinic acid is not a specifically listed RCRA waste (P or U list), it must be managed as a Characteristic Waste if mixed with flammable solvents (D001) or corrosive acids (D002).[1][2]

Labeling Requirements (US EPA Standards):

  • Contents: Must list "2-Benzyl-2-phenylsuccinic acid" explicitly. Do not use abbreviations like "BPSA".

  • Hazards: Check "Irritant" and "Toxic" (as a precaution for environmental toxicity).[1][2]

Final Disposition: The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1][2] This ensures the cleavage of the stable benzene rings.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25417109, (S)-2-phenyl-succinic acid 4-benzyl ester (Related Derivative).[1][2] Retrieved from [Link][1][2]

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[2] Retrieved from [Link][1][2]

  • University of Wisconsin–Madison. Chapter 7: Chemical Disposal Procedures - Laboratory Safety Guide. Retrieved from [Link][1][2]

Sources

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